Naphthalene-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894058 | |
| Record name | Naphthalene d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Naphthalene-d8 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Naphthalene-d8 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1146-65-2 | |
| Record name | Naphthalene-d8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H8)Naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H8)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Naphthalene-d8
This technical guide provides a detailed overview of the core physical properties of Naphthalene-d8 (Perdeuteronaphthalene), a deuterated analog of naphthalene (B1677914). The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds for analytical and metabolic studies. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for determining these properties, and presents a logical diagram of the interplay between physical states.
Core Physical and Chemical Data
This compound is a polycyclic aromatic hydrocarbon where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for the quantification of naphthalene by GC- or LC-mass spectrometry.[1][2]
| Identifier | Value |
| Chemical Formula | C₁₀D₈[3][4][5] |
| Molecular Weight | 136.22 g/mol [4][5][6] |
| CAS Number | 1146-65-2[1][3][4] |
| Appearance | White crystals or crystalline powder[1][7] |
Quantitative Physical Properties
The following tables summarize the key physical properties of this compound, providing a clear comparison of its characteristics.
Thermal Properties
| Property | Value |
| Melting Point | 80-82 °C[1][4] |
| Boiling Point | 218 °C[1][4] |
| Flash Point | 79.0 °C (174.2 °F) - closed cup |
Density and Spectroscopic Data
| Property | Value |
| Density | 1.242 g/cm³[1][4] |
| Refractive Index | 1.58075 (at 589.3 nm and 98°C)[1] |
| Vapor Density | 4.4 (vs air)[1] |
| Vapor Pressure | 0.03 mmHg (at 25 °C)[1][4][6] |
Solubility and Purity
| Property | Description |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] |
| Isotopic Purity | ≥99 atom % D |
| Assay | ≥98% (CP) |
Experimental Protocols
While specific experimental details for the determination of this compound's properties are not extensively published, the following are detailed general methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A common laboratory method is the capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the solid
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus along with a thermometer.
-
The apparatus is heated slowly and steadily.
-
The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting point of the substance.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For small quantities of liquid, a micro boiling point determination method can be used.[8]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Liquid sample
Procedure:
-
A few milliliters of the liquid are placed in a small test tube.[9]
-
A capillary tube, sealed at the upper end, is placed open-end down into the test tube.[10]
-
The test tube is attached to a thermometer and heated.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
Heating is discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination of a Solid
The density of a solid can be determined by measuring its mass and volume. The displacement method is suitable for irregularly shaped solids.[11][12]
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water)
-
Solid sample
Procedure:
-
The mass of the solid is accurately measured using an analytical balance.[13]
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The solid is carefully immersed in the liquid, ensuring it is fully submerged. The new volume is recorded.
-
The volume of the solid is the difference between the final and initial liquid levels.[11]
-
The density is calculated by dividing the mass of the solid by its volume.[11][13]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A common method to determine the solubility of a solid in a liquid is the shake-flask method.[14]
Apparatus:
-
Conical flask with a stopper
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus
-
Solvent and solute
Procedure:
-
An excess amount of the solid solute is added to a known volume of the solvent in a flask.[14]
-
The flask is sealed and placed in a thermostatically controlled shaker or water bath to maintain a constant temperature.
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then carefully filtered to remove the excess undissolved solid.
-
A known volume of the clear saturated solution is taken, and the amount of dissolved solute is determined by a suitable analytical method (e.g., evaporation of the solvent and weighing the residue, or spectroscopic methods).
-
The solubility is then expressed as the mass of solute per volume or mass of the solvent.
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the fundamental physical properties of a substance like this compound and its state of matter.
References
- 1. This compound CAS#: 1146-65-2 [m.chemicalbook.com]
- 2. This compound | 1146-65-2 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. (2H8)Naphthalene | C10H8 | CID 92148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 14. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Synthesis and Isotopic Purity of Naphthalene-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Naphthalene-d8, a deuterated analog of naphthalene (B1677914), with a strong focus on achieving high isotopic purity. This document details established synthetic methodologies, experimental protocols, and analytical techniques for the precise determination of deuterium (B1214612) incorporation. The information presented herein is intended to be a valuable resource for researchers in various fields, including drug development, where isotopically labeled compounds are crucial for metabolic studies and as internal standards in quantitative analysis.
Introduction to this compound
This compound (C₁₀D₈) is a stable, non-radioactive isotopologue of naphthalene where all eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular weight (136.22 g/mol ) compared to its non-deuterated counterpart (128.17 g/mol ), a property that is fundamental to its application in mass spectrometry-based analytical methods. The chemical properties of this compound are nearly identical to those of naphthalene, allowing it to serve as an ideal internal standard for the quantification of naphthalene and its metabolites in complex biological matrices. Furthermore, its distinct NMR signal makes it a useful tool in nuclear magnetic resonance spectroscopy studies.
Synthesis of this compound
The synthesis of this compound with high isotopic purity is paramount to its utility. The most common and effective methods involve direct deuterium exchange reactions on the naphthalene scaffold. Below, we detail two primary approaches: heterogeneous catalytic exchange and acid-catalyzed exchange.
Heterogeneous Catalytic Hydrogen-Deuterium Exchange
Heterogeneous catalysis is a widely employed method for the deuteration of aromatic compounds. This technique typically utilizes a noble metal catalyst, such as platinum or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).
Reaction Scheme:
C₁₀H₈ + 8D₂O --(Catalyst)--> C₁₀D₈ + 8HDO
One of the most effective and well-documented methods for the synthesis of this compound is through the use of a platinum-on-carbon (Pt/C) catalyst in the presence of heavy water (D₂O). This method has been shown to produce high yields and excellent deuterium incorporation.
Experimental Protocol:
A detailed experimental protocol for the Pt/C catalyzed deuteration of naphthalene is provided below:
Materials:
-
Naphthalene (C₁₀H₈)
-
5% Platinum on activated carbon (5% Pt/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a high-pressure reactor, combine naphthalene (1.00 g, 7.80 mmol), 5% Pt/C (1.52 g, 0.390 mmol of Pt), heavy water (40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL).
-
Seal the reactor and stir the mixture at 80 °C for 24 hours.
-
After 24 hours, cool the reactor to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or sublimation to obtain this compound of high chemical and isotopic purity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Naphthalene | [1] |
| Catalyst | 5% Platinum on Carbon | [1] |
| Deuterium Source | Deuterium Oxide (D₂O) | [1] |
| Solvent | Isopropanol, Decahydronaphthalene | [1] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 85% | [1] |
| Deuterium Conversion | 95% | [1] |
Acid-Catalyzed Deuterium Exchange
Acid-catalyzed deuterium exchange is another viable method for the synthesis of this compound. This approach involves the use of a strong deuterated acid, which acts as both the catalyst and the deuterium source.
Reaction Scheme:
C₁₀H₈ + 8D⁺ --(D-Acid)--> C₁₀D₈ + 8H⁺
While specific, detailed protocols for the acid-catalyzed synthesis of this compound are less commonly reported in readily accessible literature compared to catalytic methods, the general principle involves heating naphthalene in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d). The reaction proceeds through electrophilic substitution, where deuterons replace the protons on the aromatic ring. The efficiency of this method is highly dependent on the reaction conditions, including temperature, reaction time, and the strength of the acid.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step in the validation of synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the extent of deuteration.
-
¹H NMR: The absence or significant reduction of proton signals in the aromatic region of the ¹H NMR spectrum provides a qualitative indication of high deuteration. The isotopic purity can be quantified by comparing the integral of the residual proton signals to that of a known internal standard.
-
²H (Deuterium) NMR: ²H NMR spectroscopy directly observes the deuterium nuclei. The presence of signals corresponding to the aromatic deuterons confirms successful deuteration. Quantitative analysis can be performed by integrating the deuterium signals.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used for the analysis of volatile compounds like naphthalene. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 136. The isotopic purity is determined by analyzing the relative intensities of the ion peaks corresponding to different numbers of deuterium atoms (e.g., C₁₀D₇H₁, C₁₀D₆H₂, etc.).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of different isotopologues and the precise determination of isotopic enrichment.
Quantitative Data from Isotopic Purity Analysis:
| Analytical Technique | Parameter Measured | Typical Result for High Purity this compound |
| ¹H NMR | Residual Proton Signal Intensity | < 1% of total H/D |
| ²H NMR | Deuterium Signal Integration | Confirms D at all 8 positions |
| GC-MS | Molecular Ion Peak Distribution | Predominant peak at m/z 136 |
| HRMS | Exact Mass Measurement | Confirms C₁₀D₈ composition |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Simplified Mechanism of Platinum-Catalyzed H/D Exchange
The diagram below outlines a simplified proposed mechanism for the platinum-catalyzed hydrogen-deuterium exchange on an aromatic ring.
Caption: Simplified mechanism of platinum-catalyzed H/D exchange.
Conclusion
The synthesis of this compound with high isotopic purity is achievable through well-established methods, primarily heterogeneous catalytic exchange using Pt/C and D₂O. Careful execution of the experimental protocol and rigorous purification are essential for obtaining a product suitable for demanding applications in research and development. The isotopic purity of the final product must be thoroughly assessed using appropriate analytical techniques such as NMR and mass spectrometry to ensure its quality and reliability as an isotopic standard or tracer. This guide provides the foundational knowledge and practical details necessary for the successful synthesis and characterization of high-purity this compound.
References
A Technical Guide to Commercial Naphthalene-d8 for Researchers and Drug Development Professionals
Introduction
Naphthalene-d8, the deuterated analog of naphthalene (B1677914), is a critical component in a multitude of analytical and research applications. Its primary utility lies in its role as an internal standard for the quantification of naphthalene and other polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] This technical guide provides an in-depth overview of commercially available this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its use, and visual workflows to aid in experimental design.
Commercial Supplier and Product Specifications
A variety of chemical suppliers offer this compound, with specifications varying in terms of purity, isotopic enrichment, and available formats. For researchers and drug development professionals, selecting the appropriate grade and format is crucial for ensuring analytical accuracy and reproducibility. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Form | Isotopic Purity (atom % D) | Chemical Purity | CAS Number | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (MilliporeSigma) | Neat (Powder) | ≥99%[2] | ≥98% (CP)[2] | 1146-65-2[2] | 136.22[2] |
| Solution (2000 µg/mL in Dichloromethane) | - | Certified Reference Material | 1146-65-2 | 136.22 | |
| Cambridge Isotope Laboratories, Inc. | Neat | 99% | 98%[3] | 1146-65-2[3] | 136.22[3] |
| LGC Standards | Neat | - | 98.39%[4] | 1146-65-2[4] | 136.22[4] |
| Thermo Scientific Chemicals (via Fisher Scientific) | Neat (for NMR) | ≥98% | - | 1146-65-2 | 136.22 |
| Solution (2000 µg/mL in Dichloromethane) | - | Standard | 1146-65-2 | 136.22 | |
| Simson Pharma Limited | Neat | - | High Quality | 1146-65-2 | 136.22 |
| Santa Cruz Biotechnology | Neat | - | - | 1146-65-2[5] | 136.22[5] |
| AccuStandard | Solution (0.2 mg/mL in Dichloromethane) | - | Certified Reference Material | 1146-65-2[6] | 136.22[6] |
| Chem-Lab (via Fisher Scientific) | Solution (2000 µg/mL) | - | Standard | 1146-65-2[7] | 136.22[7] |
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀D₈ |
| Appearance | White crystalline solid |
| Melting Point | 80-82 °C (lit.)[2] |
| Boiling Point | 218 °C (lit.)[2] |
| Vapor Pressure | 0.03 mmHg (at 25 °C)[2] |
Experimental Protocols
This compound is most commonly employed as an internal standard in the analysis of PAHs in environmental matrices. The following protocols provide detailed methodologies for its use in soil and water samples.
Protocol 1: Analysis of PAHs in Soil using QuEChERS and GC-MS
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of PAHs from soil samples.[8]
1. Sample Preparation and Extraction:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Hydration: To a 50 mL centrifuge tube, add 5 g of the sieved soil. Add 5 mL of deionized water and vortex to hydrate (B1144303) the soil.
-
Fortification: Spike the sample with a known concentration of a this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride) to the tube.[8] Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a speed sufficient to separate the organic and aqueous layers (e.g., 3500 rpm for 5 minutes).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge the tube to pellet the sorbent material.
3. GC-MS Analysis:
-
Transfer the cleaned extract to a GC vial.
-
Inject an aliquot of the extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: A mid-polarity column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250-300 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 320 °C) at a controlled rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for naphthalene and this compound.
-
Protocol 2: Analysis of PAHs in Water by Liquid-Liquid Extraction and GC-MS
This protocol is based on methodologies recommended by the U.S. Environmental Protection Agency (EPA) for the analysis of semi-volatile organic compounds in water.[9]
1. Sample Preparation and Extraction:
-
Sample Collection: Collect a 1-liter water sample in a clean glass container.
-
Fortification: Spike the water sample with a known amount of this compound internal standard solution.
-
pH Adjustment: Adjust the pH of the water sample as required by the specific method (often neutral or slightly basic).
-
Liquid-Liquid Extraction:
-
Transfer the water sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane (B109758) (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower DCM layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
-
Drying: Pass the combined DCM extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
2. GC-MS Analysis:
-
Follow the GC-MS analysis steps as outlined in Protocol 1.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. 萘-d8 99 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-5 [isotope.com]
- 4. Naphthalene D8 | CAS 1146-65-2 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. accustandard.com [accustandard.com]
- 7. Chem-Lab this compound standard 2.000 µg/ml (1 ml), Quantity: 1mL | Fisher Scientific [fishersci.co.uk]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
Naphthalene-d8 (CAS: 1146-65-2): A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Naphthalene-d8 stands as a critical tool in analytical chemistry, primarily utilized for its role as a highly effective internal standard. This deuterated analog of naphthalene (B1677914) offers enhanced accuracy and precision in the quantification of naphthalene and other polycyclic aromatic hydrocarbons (PAHs) across a variety of matrices. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, safety protocols, and detailed experimental applications.
Core Properties and Specifications
This compound, also known as perdeuteronaphthalene, is a stable, non-radioactive isotopic form of naphthalene where all eight hydrogen atoms have been replaced with deuterium (B1214612).[1][2] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key characteristic leveraged in mass spectrometry-based analytical techniques.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1146-65-2[1] |
| Molecular Formula | C₁₀D₈[2][4] |
| Molecular Weight | 136.22 g/mol [2][4] |
| Appearance | White solid[5] |
| Melting Point | 81 - 83 °C[5] |
| Boiling Point | 218 °C[6] |
| Flash Point | 78 °C / 172.4 °F[5] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[6] Insoluble in water.[7] |
| Vapor Density | 4.4 (vs air)[6] |
| Vapor Pressure | 0.03 mm Hg (at 25 °C)[6] |
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic deuteration of naphthalene. A typical laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Naphthalene (1.00 g, 7.80 mmol)
-
5% Platinum on carbon (Pt/C) (1.52 g, 0.390 mmol)
-
Heavy water (D₂O) (40 mL)
-
Isopropanol (2 mL)
-
Decahydronaphthalene (B1670005) (20 mL)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Combine naphthalene, 5% Pt/C, heavy water, isopropanol, and decahydronaphthalene in a high-pressure reactor.
-
Stir the mixture for 24 hours at 80 °C.
-
Cool the reactor to room temperature.
-
Add dichloromethane to the reaction mixture and separate the organic layer.
-
Dry the organic layer with magnesium sulfate and filter.
-
Concentrate the filtrate to yield deuterated naphthalene.
This procedure typically results in a yield of approximately 85% with a deuterium conversion of 95%.[8]
Safety and Handling
This compound is classified as a flammable solid and is harmful if swallowed.[5] It is also suspected of causing cancer.[5] Therefore, appropriate safety precautions must be taken when handling this compound.
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H228: Flammable solid[7] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7] |
| H302: Harmful if swallowed[5] | P264: Wash skin thoroughly after handling. |
| H351: Suspected of causing cancer[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| H410: Very toxic to aquatic life with long lasting effects[6] | P273: Avoid release to the environment.[9] |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[5][7][10][11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]
Application as an Internal Standard in Analytical Chemistry
The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS).[3][12] An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample. It is used to correct for the loss of analyte during sample preparation and analysis. Since this compound has nearly identical chemical and physical properties to naphthalene, it co-elutes with naphthalene during chromatographic separation but is readily distinguished by its higher mass in the mass spectrometer.[3] This allows for accurate quantification of naphthalene and other PAHs in complex matrices such as environmental, food, and biological samples.[12]
Experimental Protocol: Quantification of Naphthalene in Soil using GC-MS with this compound as an Internal Standard
This protocol is a generalized procedure based on common methodologies for PAH analysis in soil.
1. Sample Preparation and Extraction:
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh a known amount of the soil sample (e.g., 10 g) into an extraction vessel. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent).
-
Extraction: A common extraction method is Accelerated Solvent Extraction (ASE) or Soxhlet extraction using a solvent mixture such as hexane (B92381) and acetone (B3395972) (1:1, v/v).
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
2. Sample Cleanup (if necessary):
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges may be required to remove interfering compounds.
3. GC-MS Analysis:
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer Parameters:
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 128 for naphthalene and m/z 136 for this compound.
-
4. Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of naphthalene and a constant concentration of this compound.
-
Plot the ratio of the peak area of naphthalene to the peak area of this compound against the concentration of naphthalene.
-
Determine the concentration of naphthalene in the sample by comparing the peak area ratio from the sample to the calibration curve.
Caption: Workflow for the quantification of naphthalene in soil.
Logical Relationships in Isotope Dilution Mass Spectrometry
The underlying principle of using this compound as an internal standard is based on the concept of isotope dilution mass spectrometry (IDMS). The logical relationship in this technique ensures accurate quantification by compensating for variations in sample preparation and instrument response.
Caption: Logical flow of isotope dilution mass spectrometry.
Signaling Pathways
It is important for researchers to note that this compound is a synthetic, isotopically labeled compound used for analytical purposes. It is not involved in biological signaling pathways. Its non-deuterated counterpart, naphthalene, can be metabolized in biological systems, and its metabolites can have toxicological effects. However, the role of this compound is strictly as a tracer for analytical quantification, not as a participant in biological processes.
Conclusion
This compound is an indispensable tool for accurate and precise quantification of naphthalene and other PAHs in a wide range of scientific disciplines. Its well-characterized physical and chemical properties, combined with its utility as an internal standard in powerful analytical techniques like GC-MS, make it a valuable asset for researchers in environmental science, food safety, and toxicology. Proper handling and adherence to safety protocols are essential for its effective and safe use in the laboratory.
References
- 1. Headspace solid-phase microextraction with gas chromatography-mass spectrometry determination of naphthalene in the composite food samples from the 2011 Canadian total diet study in Ottawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
In-depth Technical Guide to the NMR Spectrum of Naphthalene-d8: A Practical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-d8 (C₁₀D₈) is the deuterated analog of naphthalene, a polycyclic aromatic hydrocarbon. In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a high-purity solvent and an internal standard.[1][2] Its utility stems from the fact that deuterium (B1214612) (²H) is NMR-inactive at the frequencies used for proton (¹H) NMR, thus providing a "silent" background for the analysis of non-deuterated analytes. However, understanding the residual signals in the ¹H spectrum and the characteristics of the ¹³C spectrum of this compound itself is crucial for accurate spectral interpretation and for quality control of this important NMR solvent.
This technical guide provides an overview of the expected NMR spectral features of this compound and outlines the standard experimental protocols for acquiring high-quality NMR data.
Data Presentation: NMR Spectral Data of this compound
Obtaining precise, quantitative NMR data for this compound from public databases is challenging. Commercially available this compound typically has a high isotopic purity (e.g., 98-99 atom % D). Consequently, its ¹H NMR spectrum is dominated by residual proton signals, while its ¹³C NMR spectrum is influenced by the deuterium substitution.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound will primarily show small signals corresponding to the residual protons in the molecule. For a 99% deuterated sample, the intensity of these signals will be approximately 1% of what would be observed for non-deuterated naphthalene. The chemical shifts of these residual protons are expected to be very similar to those of their non-deuterated counterparts. In naphthalene, there are two distinct proton environments: the α-protons (positions 1, 4, 5, 8) and the β-protons (positions 2, 3, 6, 7).
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show signals for the carbon atoms, but their appearance will be altered by the attached deuterium atoms. The primary effects are:
-
Isotope Shift: The chemical shifts of the deuterated carbons will be slightly upfield (to a lower ppm value) compared to their protonated counterparts.
-
C-D Coupling: The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (which has a spin I=1). The multiplicity will follow the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is the spin. For a C-D bond, this results in a triplet (1:1:1 intensity ratio).
-
Long-Range C-D Coupling: Carbons not directly attached to deuterium may show smaller, long-range couplings.
-
NOE Effects: The Nuclear Overhauser Effect (NOE) enhancement, which is significant for proton-bearing carbons, will be substantially reduced for deuterated carbons.
Due to the lack of publicly available, high-resolution spectral data with confirmed assignments for this compound, a detailed quantitative table cannot be provided at this time. Researchers are advised to acquire a spectrum of their specific lot of this compound for precise chemical shift values.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR spectra of a sample dissolved in this compound, or of this compound itself.
Sample Preparation
-
Analyte Concentration: For ¹H NMR of a small molecule analyte, a concentration of 5-25 mg/mL is generally sufficient. For ¹³C NMR, a higher concentration is desirable due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus; a near-saturated solution is ideal if sample quantity allows.
-
Solvent: this compound is a solid at room temperature (melting point ~80-82 °C). Therefore, for solution-state NMR, the sample must be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and this compound would typically be used as an internal standard. For solid-state NMR of this compound, the crystalline powder is packed into a solid-state NMR rotor.
-
Filtration: To ensure good spectral resolution by minimizing magnetic field inhomogeneity, it is crucial to filter the sample solution through a pipette plugged with glass wool to remove any particulate matter.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. The solution height in the tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.
¹H NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used. A 30° pulse angle is often chosen as a compromise between signal intensity and relaxation delay.
-
Acquisition Parameters:
-
Spectral Width (SW): A typical spectral width for ¹H NMR is 12-16 ppm.
-
Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.
-
-
Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz is common) followed by a Fourier transform. The spectrum is then phased and baseline corrected.
¹³C NMR and DEPT Spectroscopy
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment is used for a broadband ¹³C spectrum. For determining the number of attached protons to each carbon, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
-
-
Acquisition Parameters:
-
Spectral Width (SW): A typical spectral width for ¹³C NMR is 200-250 ppm.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, ranging from hundreds to thousands depending on the sample concentration.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
-
Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.
2D NMR Spectroscopy (HSQC and HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). It is highly sensitive as it is proton-detected.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range couplings, ²JCH and ³JCH). It is invaluable for determining the connectivity of molecular fragments.
-
Experimental Setup: These are standard experiments available on modern NMR spectrometers. The default parameter sets are often a good starting point, with optimization of the spectral widths and evolution delays for specific coupling constant ranges if necessary.
Mandatory Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Logic for determining carbon types using DEPT spectra.
Conclusion
This compound is an essential solvent and standard in NMR spectroscopy. While its primary role is to provide a non-interfering medium for analyte analysis, a thorough understanding of its own NMR spectral characteristics is vital for high-quality research. The ¹H spectrum will display residual proton signals at chemical shifts similar to naphthalene, and the ¹³C spectrum will show characteristic upfield shifts and C-D coupling patterns. The experimental protocols outlined in this guide provide a robust framework for acquiring high-resolution NMR data for any sample, including this compound itself. For definitive spectral assignments of a specific batch of this compound, it is recommended to acquire and analyze its ¹H and ¹³C NMR spectra directly.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Naphthalene-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Naphthalene-d8 (perdeuteronaphthalene). This compound is a deuterated polycyclic aromatic hydrocarbon commonly employed as an internal standard in the quantitative analysis of naphthalene (B1677914) and other polycyclic aromatic hydrocarbons (PAHs) due to its similar chemical properties and distinct mass-to-charge ratio. Understanding its fragmentation pattern under electron ionization is crucial for accurate method development and data interpretation.
Electron Ionization Mass Spectrometry of this compound
Under electron ionization (EI), this compound (C₁₀D₈) undergoes fragmentation to produce a characteristic mass spectrum. The molecule is first ionized to form a molecular ion (M⁺•), which then fragments through various pathways to yield smaller charged species. The stability of the aromatic ring system significantly influences the fragmentation process.
Quantitative Fragmentation Data
The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized below. Data has been compiled from multiple spectral databases to provide a comprehensive overview.
| Ion Description | Proposed Formula | m/z (Thomson) | Relative Abundance (%) - Spectrum 1 | Relative Abundance (%) - Spectrum 2 |
| Molecular Ion | [C₁₀D₈]⁺• | 136 | 100.00 | 100.00 |
| Loss of a Deuterium (B1214612) radical | [C₁₀D₇]⁺ | 134 | 10.32 | 3.53 |
| Loss of Acetylene-d2 | [C₈D₆]⁺• | 108 | 12.08 | 3.96 |
| Doubly Charged Molecular Ion | [C₁₀D₈]²⁺ | 68 | - | - |
| Benzene-d3 Cation | [C₅D₃]⁺ | 66 | - | - |
| Naphthalenyl-d4 Cation | [C₁₀D₄]⁺ | 54 | 12.44 | - |
Data compiled from the NIST WebBook and PubChem spectral databases. Relative abundances can vary slightly depending on the instrument and experimental conditions.
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion is initiated by the loss of a deuterium radical or a neutral molecule of deuterated acetylene. The primary fragmentation pathways are visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane (B109758) or methanol. A typical concentration for an internal standard stock solution is in the range of 100-1000 µg/mL.
-
Working Solution: Dilute the stock solution to the desired concentration for analysis. When used as an internal standard, the final concentration in the sample is typically in the low µg/mL to ng/mL range.
-
Sample Matrix: If analyzing this compound within a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and minimize matrix interference.
Gas Chromatography (GC) Method
-
Injector:
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Injector Temperature: 250-280 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
GC Column: A non-polar or semi-polar capillary column is typically used. A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial Temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final Hold: Hold at the final temperature for 2-5 minutes.
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: Acquire data over a mass range of m/z 40-450 to obtain a complete mass spectrum.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 136, 108, 134) to enhance sensitivity and selectivity.
-
-
Data Analysis: Process the acquired data using the instrument's software to identify peaks, integrate peak areas, and determine the fragmentation pattern and relative abundances of the ions.
The experimental workflow for a typical GC-MS analysis of this compound is illustrated in the following diagram.
Caption: A generalized workflow for the analysis of this compound by GC-MS.
This guide provides foundational information on the mass spectrometric behavior of this compound. For specific applications, further method optimization and validation are essential to ensure data quality and accuracy.
An In-depth Technical Guide to the Safe Handling of Naphthalene-d8 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Naphthalene-d8 powder, a deuterated polycyclic aromatic hydrocarbon. The following sections detail the material's properties, associated hazards, risk mitigation strategies, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white, crystalline solid.[1] Its physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₀D₈ | [2] |
| Molecular Weight | 136.22 g/mol | [2][3][4] |
| Appearance | White crystalline powder or solid | [1][3][5] |
| Odor | Odorless or characteristic mothball-like odor | [3][5] |
| Melting Point | 80-83 °C (176-181.4 °F) | [1][3][5][6] |
| Boiling Point | 218 °C (424 °F) | [1][6][7][8] |
| Flash Point | 78-79 °C (172.4-174.2 °F) (closed cup) | [3][5][6] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [4][6] |
| Vapor Density | 4.4 (vs air) | [1][6] |
| Solubility | Insoluble in water.[9] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1] | |
| Explosive Limits | 0.9% (Lower), 5.9% (Upper) | [1][3][5][6][10] |
| Stability | Stable under recommended storage conditions.[1][8][11] Hygroscopic.[4][7] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2]
Hazard Classifications:
| Hazard | Category | Statement |
| Flammable Solid | Category 1/2 | H228: Flammable solid.[3][9] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[3][5][9] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][12] |
Toxicological Summary:
This compound is suspected of causing cancer.[3][5][9] The International Agency for Research on Cancer (IARC) has classified naphthalene (B1677914) as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[13] Inhalation exposure in rodents has been shown to cause tumors in the nasal epithelium and lungs.[13]
The toxicity of naphthalene is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites, primarily naphthalene-1,2-oxide.[13][14][15] This epoxide can then undergo further transformations leading to cytotoxic and genotoxic effects.[14][15] Oxidative stress and DNA damage have been observed in the liver and brain tissue of rats exposed to naphthalene.[15]
Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[2] Other symptoms of exposure can include headache, nausea, vomiting, and confusion.[2] In sensitive individuals, exposure can trigger a hemolytic crisis.[4]
Metabolism and Carcinogenicity Pathway
The metabolic activation of naphthalene is a critical step in its toxicity. The following diagram illustrates the major metabolic pathways.
Caption: Metabolic pathway of this compound leading to toxic metabolites.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[16][17][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][7][16]
-
Take precautionary measures against static discharge.[2][7] All equipment should be grounded.[17]
-
Avoid all personal contact, including inhalation.[16]
-
Wear appropriate personal protective equipment (PPE).[16][17]
Storage:
-
Store under an inert atmosphere and protect from moisture.[5]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical for preventing exposure.
Engineering Controls:
-
All operations involving this compound should be conducted in a certified chemical fume hood or a ducted biosafety cabinet.[17]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ensure adequate ventilation to keep airborne concentrations below recommended exposure limits.[2]
Personal Protective Equipment (PPE):
| PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2][3][14] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][17] Flame retardant antistatic protective clothing.[2][7] Lab coat and closed-toe shoes.[17] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) should be used if exposure limits are exceeded or if irritation is experienced.[5] |
Occupational Exposure Limits:
| Organization | Limit |
| OSHA PEL | TWA 10 ppm (50 mg/m³)[19] |
| NIOSH REL | TWA 10 ppm (50 mg/m³), STEL 15 ppm (75 mg/m³)[1] |
| ACGIH TLV | TWA 10 ppm (52 mg/m³)[1] |
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[2][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Flammable solid.[5] May form combustible dust concentrations in air.[5] Vapors are heavier than air and may spread along floors.[7] Hazardous decomposition products include carbon oxides.[2]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release Measures:
For a minor spill of this compound powder, follow the workflow below. For major spills, evacuate the area and call emergency services.[4]
Caption: Workflow for handling a minor this compound powder spill.
Experimental Protocols for Exposure Assessment
Regular exposure assessment is crucial when working with this compound. The following are detailed methodologies for key experiments.
Air Sampling and Analysis (Adapted from OSHA Method 35)
This protocol describes a method for collecting and analyzing airborne this compound to assess inhalation exposure.
Methodology:
-
Sample Collection:
-
Use a personal sampling pump calibrated to a flow rate of 0.2 L/min.
-
Collect air samples on Chromosorb 106 tubes (100 mg/50 mg sections).
-
A recommended air volume of 10 L is sampled.
-
-
Sample Preparation:
-
Break the ends of the Chromosorb tube and transfer the front and back sorbent sections to separate 2-mL vials.
-
Desorb the this compound from the sorbent by adding 1 mL of carbon disulfide to each vial.
-
Cap the vials and allow them to stand for 30 minutes with occasional agitation.
-
-
Analysis:
-
Analyze the samples by gas chromatography with a flame ionization detector (GC-FID).
-
Prepare calibration standards by diluting a known quantity of this compound in carbon disulfide.
-
The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve.
-
Experimental Workflow:
Caption: Workflow for air sampling and analysis of this compound.
Biological Monitoring: Urinary Metabolite Analysis
This protocol is for the non-invasive assessment of this compound exposure by measuring its metabolites in urine. The primary metabolites to monitor are 1- and 2-naphthol and 1,2-dihydroxynaphthalene.[2][5][12]
Methodology:
-
Sample Collection:
-
Collect pre-shift and post-shift urine samples from personnel.
-
Store samples at -20°C until analysis.
-
-
Sample Preparation (Enzymatic Hydrolysis):
-
Thaw urine samples and centrifuge to remove sediment.
-
Take an aliquot of the supernatant and adjust the pH to 5.0 with acetate (B1210297) buffer.
-
Add β-glucuronidase/arylsulfatase to hydrolyze the conjugated metabolites.
-
Incubate the mixture at 37°C for at least 4 hours.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the deconjugated metabolites.
-
-
Analysis:
-
Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the concentration of naphthols and 1,2-dihydroxynaphthalene against certified standards.
-
A significant increase in post-shift urinary metabolite levels compared to pre-shift levels indicates occupational exposure.[2]
-
Dermal Exposure Assessment (Hypothetical Protocol)
This protocol, adapted from general patch testing procedures, outlines a method to assess the potential for dermal irritation or sensitization from this compound powder.
Methodology:
-
Preparation of Test Substance:
-
Prepare a dilute solution or suspension of this compound in a suitable, non-irritating vehicle (e.g., petrolatum) at a low, non-irritating concentration.
-
-
Patch Application:
-
Apply a small amount of the prepared substance to a patch test chamber.
-
Apply the patch to a clear area of skin on the upper back of the subject.
-
Leave the patch in place for 48 hours. The subject should avoid getting the area wet.
-
-
Reading and Interpretation:
-
Remove the patch after 48 hours and mark the site.
-
Read the test site for any skin reaction (e.g., redness, swelling, vesicles) at 48 hours and again at 96 hours.
-
A positive reaction indicates potential for dermal irritation or allergic contact dermatitis.
-
Risk Assessment Workflow
A systematic risk assessment should be conducted before working with this compound.
Caption: Risk assessment workflow for handling this compound.
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste.[5] Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]
This technical guide is intended to provide comprehensive safety information for trained professionals. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.
References
- 1. NAPHTHALENE | Occupational Safety and Health Administration [osha.gov]
- 2. Validity of different biomonitoring parameters in human urine for the assessment of occupational exposure to naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehs.mst.edu [ehs.mst.edu]
- 5. 1,2-dihydroxynaphthalene as Biomonitoring of Occupational Exposure to Naphthalene | The Indonesian Journal of Occupational Safety and Health [e-journal.unair.ac.id]
- 6. Proposal of a new risk assessment method for the handling of powders and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. offices.austincc.edu [offices.austincc.edu]
- 9. Biological Monitoring of Blood Naphthalene Levels as a Marker of Occupational Exposure to PAHs among Auto-Mechanics and Spray Painters in Rawalpindi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcom.org [ijcom.org]
- 13. gov.uk [gov.uk]
- 14. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. dl.novachem.com.au [dl.novachem.com.au]
- 17. static.igem.org [static.igem.org]
- 18. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
A Technical Guide to the Solubility of Naphthalene-d8 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Naphthalene-d8, a deuterated polycyclic aromatic hydrocarbon, in various organic solvents. Understanding the solubility of this compound is critical for its application as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), which are pivotal in drug development and environmental analysis.
Data Presentation: Solubility of Naphthalene (B1677914) in Organic Solvents
The following table summarizes the quantitative solubility data for naphthalene in various organic solvents at different temperatures. This data is intended to be a strong proxy for the solubility of this compound.
| Solvent | Temperature (°C) | Solubility |
| Acetic Acid | 6.75 | 6.8 g/100 g[1] |
| 21.5 | 13.1 g/100 g[1][2] | |
| 42.5 | 31.1 g/100 g[1][2] | |
| 60 | 111 g/100 g[1][2] | |
| Acetone | Ambient | Soluble[3][4] |
| Benzene | Ambient | Soluble[4][5] |
| Butyric Acid | 6.75 | 13.6 g/100 g[1][2] |
| 21.5 | 22.1 g/100 g[1][2] | |
| 60 | 131.6 g/100 g[1][2] | |
| Carbon Disulfide | Ambient | 83.3 g/100 ml[1] |
| Ambient | Very Soluble[5] | |
| Carbon Tetrachloride | Ambient | Soluble[1] |
| Chloroform | 0 | 19.5 g/100 g[1][2] |
| 25 | 35.5 g/100 g[1][2] | |
| 40 | 49.5 g/100 g[1][2] | |
| 70 | 87.2 g/100 g[1][2] | |
| Ambient | Soluble[3] | |
| Diethyl Ether | Ambient | Very Soluble[4][5] |
| Dimethyl Sulfoxide (DMSO) | Ambient | 40 g/100 mL[6] |
| Ethanol | 0 | 5 g/100 g[1][2] |
| 25 | 11.3 g/100 g[1][2] | |
| 40 | 19.5 g/100 g[1][2] | |
| 70 | 179 g/100 g[1][2] | |
| Ambient | Soluble[3][4] | |
| Hexane | 25 | 0.1168 (mole fraction)[7] |
| Methanol | Ambient | Soluble[4] |
| Toluene | Ambient | Soluble[1] |
Note: The data presented in this table is for non-deuterated naphthalene and should be considered a close approximation for this compound. For applications requiring high precision, experimental determination of solubility is recommended.
Experimental Protocols for Precise Solubility Determination of this compound
For researchers requiring exact solubility data of this compound in specific organic solvents, the following experimental protocols, based on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility, are provided.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Analytical balance (±0.1 mg or better)
-
Glass vials or flasks with screw caps
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vortex mixer
-
Shake-Flask Solubility Determination Protocol
This method measures the equilibrium solubility, which is the maximum concentration of a compound in a solvent at a specific temperature when the solution is in equilibrium with the solid compound.
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker.
-
Allow the vials to stand at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully aspirate the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification of Solute Concentration
The concentration of this compound in the filtered saturated solution can be determined using either HPLC or UV-Vis spectrophotometry.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations that is expected to bracket the solubility of this compound.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for this compound. This will typically involve a reverse-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The UV detector should be set to a wavelength where this compound has strong absorbance (e.g., around 254 nm).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The solubility is typically reported in mg/mL or mol/L.
-
-
Preparation of Standard Solutions:
-
Follow the same procedure as for HPLC to prepare a stock solution and a series of calibration standards of this compound in the solvent of interest.
-
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution.
-
Measure the absorbance of each calibration standard at the λmax to generate a calibration curve of absorbance versus concentration.
-
Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility of this compound
Caption: Key factors influencing the solubility of this compound in organic solvents.
References
- 1. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
- 2. Naphthalene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Naphthalene CAS#: 91-20-3 [m.chemicalbook.com]
- 5. infoplease.com [infoplease.com]
- 6. researchgate.net [researchgate.net]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Naphthalene-d8: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Naphthalene-d8, a deuterated analog of naphthalene (B1677914). It is a crucial tool in various scientific disciplines, particularly in analytical and metabolic studies. This document details its fundamental properties, common applications, and relevant experimental methodologies.
Core Molecular and Physical Properties
This compound is a polycyclic aromatic hydrocarbon in which all eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is key to its utility in research, primarily as an internal standard for mass spectrometry-based quantification of naphthalene and other related compounds.
Summary of Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Chemical Formula | C₁₀D₈ | [1][2] |
| Molecular Weight | 136.22 g/mol | [2][3][4][5] |
| CAS Number | 1146-65-2 | [1][6] |
| Appearance | White crystalline powder or crystals | [1][7] |
| Melting Point | 80-82 °C | [1][7] |
| Boiling Point | 218 °C | [1][7] |
| Isotopic Purity | Typically ≥98 atom % D | [8][9] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [7] |
| Vapor Density | 4.4 (vs air) | [7] |
Applications in Scientific Research
The primary application of this compound is as an internal standard in analytical chemistry. Its chemical similarity to naphthalene, combined with its distinct mass, allows for precise quantification in complex matrices.
Use as an Internal Standard in Mass Spectrometry
This compound is frequently employed as an internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) in various samples, including environmental and biological matrices. For instance, it has been used for the quantification of naphthalene in olive oil and for the analysis of urinary naphthalene metabolites.[10][11] The use of a deuterated standard helps to correct for analyte loss during sample preparation and for variations in instrument response.
A typical experimental workflow for using this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is outlined below.
References
- 1. This compound CAS#: 1146-65-2 [m.chemicalbook.com]
- 2. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-5 [isotope.com]
- 3. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-10 [isotope.com]
- 4. This compound (CAS 1146-65-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, for NMR, 98+ atom % D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | 1146-65-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound, for NMR, 98+ atom % D 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound, for NMR, 98+ atom % D 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 10. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: The Use of Naphthalene-d8 as an Internal Standard in GC-MS Analysis
Introduction
In quantitative chromatographic analysis, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks.[1] This technique is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[1] The ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled analogs of the target analyte, such as Naphthalene-d8, are considered the most effective internal standards.[2] this compound (C₁₀D₈) is the deuterated form of Naphthalene (B1677914), making it an ideal IS for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and other semivolatile organic compounds. Its chemical and physical properties closely mimic those of native naphthalene and similar PAHs, ensuring it behaves similarly throughout extraction, cleanup, and chromatographic analysis. However, its higher mass is easily differentiated by the mass spectrometer, preventing interference with the analyte quantification.[1]
Principle of the Internal Standard Method
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1] This ratio is then plotted against the concentration ratio to create a calibration curve. Since both the analyte and the internal standard are subjected to the same procedural variations, any loss or change will affect both compounds proportionally, leaving the peak area ratio unchanged. This method effectively compensates for errors introduced during sample preparation and injection, as well as correcting for matrix effects and variations in ion source conditions.[3][4]
Applications
This compound is widely used as an internal and surrogate standard in a variety of GC-MS applications:
-
Environmental Monitoring: It is frequently used for the quantification of PAHs in complex environmental matrices such as water, soil, sediment, and ambient air particulate matter.[5][6][7] For instance, it is a required surrogate compound for some EPA methods for analyzing water samples.[5]
-
Food Safety: this compound serves as an internal standard for determining naphthalene and other PAH contaminants in food products like honey and olive oil.[8]
-
Occupational Health: It is used in methods to monitor exposure to naphthalene in the workplace by analyzing air samples.[9]
-
Industrial Applications: It has been successfully employed in specialized analyses, such as quantifying tire tread particles in environmental samples using pyrolysis-GC/MS.[3][4]
Experimental Protocols
Preparation of Standards
a. Internal Standard (IS) Spiking Solution:
-
Obtain a certified reference material of this compound, typically available in a solution of 2000 µg/mL in dichloromethane (B109758) or another suitable solvent.[6]
-
Prepare a working solution of this compound at a concentration appropriate for the expected analyte concentration range. For example, a 2 µg/mL solution can be prepared for calibrating between 0.1 µg/mL and 100 µg/mL.[9] All samples and calibration standards must be spiked with the exact same concentration of the internal standard.[1]
b. Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified stock solution of the target analytes (e.g., PAHs) with a suitable solvent like dichloromethane or isooctane.[9][10]
-
A typical calibration range for PAHs can be from 1.0 pg/µL to 10,000 pg/µL (or 1 µg/L to 10,000 µg/L).[10] Another common range is 0.1 µg/mL to 100 µg/mL.[9]
-
Spike each calibration standard with the this compound internal standard solution to achieve a constant concentration across all levels (e.g., 500 pg/µL or 2 µg/mL).[9][10]
Sample Preparation (General Protocol for Water)
This protocol is a general example based on liquid-liquid extraction for PAH analysis.
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
Spiking: Spike the sample with the this compound internal standard solution and other required deuterated surrogates.[5]
-
Extraction:
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 50-100 mL of dichloromethane (DCM), and shake vigorously for 1-2 minutes, venting frequently.[5]
-
Allow the layers to separate and drain the bottom DCM layer through a drying column containing anhydrous sodium sulfate (B86663) into a collection flask.[5]
-
Repeat the extraction twice more with fresh portions of DCM.[5]
-
-
Concentration: Concentrate the combined extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. A keeper solvent like toluene (B28343) or iso-octane can be added to prevent the loss of volatile components.[5]
-
Analysis: The extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines typical instrument parameters for the analysis of PAHs using this compound as an internal standard.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Pulsed Splitless |
| Inlet Temperature | 320 °C[11] |
| Column | (5%-phenyl)-methylpolysiloxane (e.g., Agilent DB-5ms, Rxi-5Sil MS), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen[12][13] |
| Oven Program | Initial 40-70°C, hold for 1-2 min, ramp at 10-25°C/min to 320-340°C, hold for 5-10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 320 °C[11] |
| MS Transfer Line Temp. | 320 °C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier/Qualifier Ions | |
| Naphthalene | 128 (Quantifier), 129 (Qualifier) |
| This compound | 136 (Quantifier), 137 (Qualifier) |
Quantitative Data Summary
The use of this compound as an internal standard allows for robust and reliable quantification, as demonstrated by the performance data from various applications.
Table 1: Calibration and Linearity Data
| Application Area | Concentration Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Naphthalene in Air | 0.1 µg/mL - 100 µg/mL | > 0.9999[9] | Shimadzu Corp.[9] |
| PAHs in Environment | 2.5 ng/mL - 20,000 ng/mL | > 0.99 (for Naphthalene) | Thermo Fisher Scientific[7] |
| PAHs in Environment | 1 pg/µL - 10,000 pg/µL | > 0.99 | U.S. EPA Methodology[10] |
| Naphthalene in Water | 0.50 µg/L - 40.00 µg/L | > 0.997 | Wiley Analytical Science[14] |
Table 2: Method Detection and Performance
| Parameter | Value Range | Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.094 - 0.224 µg/L | Water | Wiley Analytical Science[14] |
| Limit of Quantitation (LOQ) | 0.312 - 0.746 µg/L | Water | Wiley Analytical Science[14] |
| Recovery | 81.9% - 95.6% | Water | Wiley Analytical Science[14] |
| Repeatability (RSD) | < 10% | Water | Wiley Analytical Science[14] |
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical diagram illustrating the principle of the internal standard method for error correction.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 8. dogadergi.ksu.edu.tr [dogadergi.ksu.edu.tr]
- 9. shimadzu.com [shimadzu.com]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
- 14. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples Using Naphthalene-d8
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] Accurate and reliable quantification of PAHs in environmental matrices such as soil, water, and air is crucial for environmental monitoring and risk assessment. The use of isotopically labeled internal standards is a widely accepted technique to improve the accuracy and precision of these measurements.[2][3] Naphthalene-d8, a deuterated analog of naphthalene, is a commonly used internal standard for the analysis of PAHs by gas chromatography-mass spectrometry (GC-MS).[4][5][6][7][8] This document provides detailed application notes and protocols for the use of this compound in the analysis of PAHs in various environmental samples.
These methods are intended for researchers, scientists, and professionals involved in environmental analysis and drug development who require robust and reliable analytical procedures for PAH quantification. The protocols described herein are based on established methodologies, including those from the U.S. Environmental Protection Agency (EPA).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision.[2][3] In the context of PAH analysis, a known amount of a deuterated PAH, such as this compound, is added to the sample prior to extraction and cleanup. This "spiked" internal standard behaves similarly to the native (non-labeled) analytes of interest throughout the sample preparation and analysis process.
By measuring the ratio of the signal of the native PAH to the signal of its corresponding deuterated internal standard using a mass spectrometer, any losses of the analyte during sample processing can be corrected for. This approach significantly improves the reliability of the analytical results by compensating for matrix effects and variations in extraction efficiency.[2]
Experimental Protocols
The following sections detail the protocols for the analysis of PAHs in soil and water samples using this compound as an internal standard.
Analysis of PAHs in Water Samples
This protocol is based on a liquid-liquid extraction method followed by GC-MS analysis and is suitable for the determination of PAHs in fresh water, seawater, and wastewater.[9]
2.1.1. Reagents and Materials
-
This compound certified reference material solution (e.g., 2000 µg/mL in dichloromethane)[10]
-
Deuterated PAH internal standard mix containing other deuterated PAHs (e.g., acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12)
-
PAH calibration standard mix
-
Dichloromethane (B109758) (DCM), pesticide residue grade or equivalent
-
Sodium sulfate (B86663), anhydrous, analytical grade
-
Separatory funnels, 1 L or 2 L
-
Glass collection flasks
-
Concentration apparatus (e.g., Kuderna-Danish, rotary evaporator, or nitrogen evaporator)
-
GC-MS system
2.1.2. Sample Preparation and Extraction
-
Measure 1 L of the water sample and transfer it to a separatory funnel.
-
Spike the sample with a known amount of the this compound and other deuterated PAH internal standards. A typical spiking level is 100 µL of a 10 µg/mL solution.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower DCM layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all extracts.
-
Concentrate the extract to a final volume of 1 mL using a suitable concentration apparatus. A keeper solvent such as toluene (B28343) may be added to prevent the loss of volatile PAHs.[9]
2.1.3. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An example program is: initial temperature of 60°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for Naphthalene and this compound are monitored.
-
Workflow for PAH Analysis in Water
Caption: Workflow for the analysis of PAHs in water samples.
Analysis of PAHs in Soil and Sediment Samples
This protocol utilizes a Soxhlet extraction method, which is a robust technique for the extraction of PAHs from solid matrices.[6]
2.2.1. Reagents and Materials
-
This compound certified reference material solution
-
Deuterated PAH internal standard mix
-
PAH calibration standard mix
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
Hexane (B92381), pesticide residue grade or equivalent
-
Anhydrous sodium sulfate, granular
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Concentration apparatus (e.g., Kuderna-Danish or rotary evaporator)
-
Silica (B1680970) gel for cleanup (optional)
-
GC-MS system
2.2.2. Sample Preparation and Extraction
-
Homogenize the soil or sediment sample. Weigh approximately 10 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture into an extraction thimble and add a known amount of the this compound and other deuterated internal standards.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with a 1:1 mixture of hexane and dichloromethane for 16-24 hours.
-
After extraction, allow the extract to cool and then concentrate it to approximately 5 mL using a rotary evaporator.
-
If necessary, perform a cleanup step using a silica gel column to remove interferences.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2.2.3. Instrumental Analysis (GC-MS)
The GC-MS conditions are similar to those described for water analysis in section 2.1.3.
Workflow for PAH Analysis in Soil/Sediment
Caption: Workflow for the analysis of PAHs in soil and sediment samples.
Data Presentation and Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this calibration curve.
Table 1: Example of Deuterated Internal Standards and their Corresponding Target Analytes
| Internal Standard | Target Analytes |
| This compound | Naphthalene, 1-Methylnaphthalene, 2-Methylnaphthalene |
| Acenaphthene-d10 | Acenaphthylene, Acenaphthene, Fluorene |
| Phenanthrene-d10 | Phenanthrene, Anthracene |
| Chrysene-d12 | Pyrene, Benzo(a)anthracene, Chrysene |
| Perylene-d12 | Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(a)pyrene, Indeno(1,2,3-cd)pyrene, Dibenzo(a,h)anthracene, Benzo(g,h,i)perylene |
This is an exemplary assignment and may vary based on the specific analytical method.[7]
Table 2: Typical GC-MS SIM Parameters for Naphthalene and this compound
| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| Naphthalene | 128 | 102 |
| This compound | 136 | 108 |
Table 3: Example Performance Data for PAH Analysis in Soil using QuEChERS and GC-MS
| Compound | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Naphthalene | 1 | 95.2 | 2.1 |
| Acenaphthylene | 1 | 98.7 | 1.8 |
| Acenaphthene | 1 | 101.3 | 1.5 |
| Fluorene | 1 | 102.5 | 1.3 |
| Phenanthrene | 1 | 103.1 | 1.1 |
| Anthracene | 1 | 103.4 | 1.2 |
Data is illustrative and based on typical performance of the method.[11]
Quality Control
To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented. This includes:
-
Method Blank: An analyte-free matrix that is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of the target analytes to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with known concentrations of the target analytes to assess matrix effects and the precision of the method.
-
Internal Standard Recoveries: The recoveries of this compound and other deuterated internal standards should be monitored for each sample to ensure proper sample processing.
Conclusion
The use of this compound as an internal standard in the analysis of PAHs in environmental samples provides a reliable and accurate method for quantification. The protocols outlined in this document, based on established and validated methods, offer a comprehensive guide for researchers and scientists. Adherence to these protocols and a stringent quality control program will ensure the generation of high-quality data for environmental monitoring and assessment.
References
- 1. pjoes.com [pjoes.com]
- 2. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 5. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. This compound certified reference material, dichloromethane 2000ug/mL 1146-65-2 [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Preparation of Naphthalene-d8 Internal Standard Solution for LC-MS Analysis
Introduction
In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a powerful technique to ensure accuracy and precision.[1][2] This method, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of an isotopically labeled version of the analyte to the sample at an early stage of the preparation process.[1][3] The labeled standard, being chemically and physically almost identical to the analyte, experiences the same variations during sample processing, extraction, and ionization in the mass spectrometer.[1] This allows for reliable correction for matrix effects and other sources of analytical variability.[2] Naphthalene-d8, a deuterated form of naphthalene, is commonly used as an internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other related compounds. This document provides a detailed protocol for the preparation of this compound solutions for use in LC-MS applications.
Materials and Reagents
-
This compound (solid, purity ≥98%)
-
Methanol (B129727) (LC-MS grade) or Acetonitrile (B52724) (LC-MS grade)
-
Analytical balance (4-5 decimal places)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Spatula
-
Weighing paper or boat
-
Ultrasonic bath
Safety Precautions
-
This compound and organic solvents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.
Experimental Protocols
1. Preparation of this compound Stock Solution (1 mg/mL)
The preparation of a stock solution is a critical first step in generating accurate and reproducible standards.[4][5]
-
Weighing: Accurately weigh approximately 10 mg of solid this compound onto a weighing paper or boat using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask. Use a small amount of LC-MS grade methanol or acetonitrile to rinse the weighing paper/boat and the neck of the flask to ensure a quantitative transfer.[5]
-
Solubilization: Add the chosen solvent to the flask until it is about half-full. Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Naphthalene is soluble in organic solvents such as alcohols.
-
Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. Store the stock solution at -20°C, protected from light.[6] Stock solutions stored under these conditions can be stable for several months.[6]
2. Preparation of this compound Working Solution (10 µg/mL)
Working solutions are typically prepared fresh on the day of analysis or stored for a limited time under refrigerated conditions.[4][6]
-
Calculation: Determine the volume of the 1 mg/mL stock solution needed to prepare the desired volume and concentration of the working solution using the dilution equation (C1V1 = C2V2). For example, to prepare 10 mL of a 10 µg/mL working solution: (1000 µg/mL) * V1 = (10 µg/mL) * 10 mL V1 = 0.1 mL or 100 µL
-
Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.
-
Dilution to Volume: Dilute to the calibration mark with the same solvent used for the stock solution.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Storage: Transfer the working solution to a labeled amber glass vial. If not used immediately, store at 2-8°C and use within a few days. It is recommended to perform stability tests to determine the appropriate storage duration for your specific standards and conditions.[6]
Data Presentation
| Parameter | Stock Solution | Working Solution |
| Analyte | This compound | This compound |
| Concentration | 1 mg/mL (1000 µg/mL) | 10 µg/mL |
| Solvent | Methanol or Acetonitrile (LC-MS Grade) | Methanol or Acetonitrile (LC-MS Grade) |
| Preparation | Weigh ~10 mg into a 10 mL volumetric flask | Dilute 100 µL of stock solution to 10 mL |
| Storage Temperature | -20°C[6] | 2-8°C |
| Storage Vessel | Amber glass vial with PTFE-lined cap | Amber glass vial with PTFE-lined cap |
| Recommended Stability | Several months (protected from light)[6] | Prepare fresh or store for a limited time |
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for EPA Methods Utilizing Naphthalene-d8 as a Surrogate Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Naphthalene-d8 as a surrogate standard in U.S. Environmental Protection Agency (EPA) methods, primarily focusing on EPA Method 8270 for the analysis of semi-volatile organic compounds (SVOCs). These guidelines are intended to assist analytical chemists and researchers in achieving accurate and reliable results in environmental and related sample matrices.
Introduction to Surrogate Standards in EPA Methods
Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in environmental samples. They are added to every sample, standard, and blank in a known amount before sample preparation and analysis. The recovery of the surrogate is monitored to evaluate the efficiency of the sample preparation and analytical process for each specific sample matrix. This compound, a deuterated form of naphthalene (B1677914), is a commonly recommended surrogate and internal standard for the analysis of SVOCs by gas chromatography/mass spectrometry (GC/MS).[1][2]
EPA Method 8270: Semivolatile Organic Compounds by GC/MS
EPA Method 8270 is a widely used method for the determination of a broad range of semi-volatile organic compounds in various matrices, including water, soil, and waste. The method involves extraction of the analytes from the sample, followed by concentration and analysis by GC/MS. This compound is frequently used as a surrogate or internal standard in this method to ensure the quality and validity of the analytical data.[1][2]
Key Characteristics of this compound as a Surrogate
-
Chemical Similarity: Its chemical properties are very similar to many polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile compounds, making it an excellent indicator of their behavior during extraction and analysis.
-
Isotopically Labeled: As a deuterated compound, it can be distinguished from its non-deuterated counterpart by mass spectrometry, allowing for accurate quantification without interference from native naphthalene in the sample.
-
Commercial Availability: High-purity this compound is readily available from various chemical suppliers.
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in EPA Method 8270.
Table 1: this compound Identification and Quantitation Parameters
| Parameter | Value | Reference |
| Chemical Formula | C₁₀D₈ | N/A |
| Molecular Weight | 136.2 g/mol | N/A |
| CAS Number | 1146-65-2 | N/A |
| Primary Quantitation Ion (m/z) | 136 | [2] |
| Secondary Ion(s) (m/z) | 68 | [2] |
| Typical Retention Time | Varies with GC conditions | See Section 5.3 |
Table 2: Example Surrogate Recovery Acceptance Criteria
| Matrix | Recovery Limits (%) | Reference |
| Water | 35 - 128 | [3] |
| Soil/Solid | Varies significantly with soil type and extraction method. Often wider than for water. | [3] |
Note: The EPA recommends that each laboratory establishes its own in-house acceptance criteria for surrogate recoveries based on the analysis of at least 30 samples of a given matrix.[4][5] The limits presented here are examples from literature and should be used as guidance.[3]
Experimental Protocols
This section provides a detailed protocol for the preparation of standards and the analysis of samples using this compound as a surrogate in EPA Method 8270.
Preparation of this compound Surrogate Standard Solution
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve the weighed this compound in a suitable solvent (e.g., methylene (B1212753) chloride or acetone) in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent.
-
Store the stock solution at ≤6°C in a tightly sealed vial with a PTFE-lined cap, protected from light.
-
-
Spiking Solution (e.g., 20 µg/mL):
-
Prepare a working solution by diluting the stock solution. For example, to prepare a 20 µg/mL solution, dilute 200 µL of the 1000 µg/mL stock solution to 10 mL with the appropriate solvent.
-
This spiking solution will be added to each sample, blank, and standard.
-
Sample Preparation and Spiking
The specific sample preparation method will depend on the matrix (e.g., EPA Method 3510 for aqueous samples, EPA Method 3550 for soil samples). The general procedure for surrogate spiking is as follows:
-
Aqueous Samples (e.g., 1 L):
-
Prior to extraction, add a precise volume of the this compound spiking solution to the 1 L water sample. For a final concentration of 20 µg/L in the extract (assuming a final extract volume of 1 mL after concentration from 1 L), 1 mL of a 20 µg/mL spiking solution would be added.
-
Proceed with the appropriate extraction method (e.g., separatory funnel liquid-liquid extraction with methylene chloride).
-
-
Soil/Solid Samples (e.g., 30 g):
-
To a 30 g soil sample, add a precise volume of the this compound spiking solution.
-
Proceed with the appropriate extraction method (e.g., ultrasonic or Soxhlet extraction).
-
GC/MS Analysis
The following are typical GC/MS parameters for the analysis of SVOCs, including this compound, according to EPA Method 8270. These may need to be optimized for specific instruments and applications.
Table 3: Example GC/MS Instrumental Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Mode | Splitless or Pulsed Split |
| Injector Temperature | 250 - 300 °C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 40-70°C, hold for 2-4 min |
| Ramp 1: 15-25°C/min to 200-250°C | |
| Ramp 2: 5-10°C/min to 300-320°C, hold for 5-10 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 - 300 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 35-550) |
Diagrams
The following diagrams illustrate the experimental workflow and logical relationships in the application of this compound as a surrogate standard.
References
Application Note: Quantification of Naphthalene in Honey Using Naphthalene-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH), can contaminate honey through various sources, including environmental pollution and improper beekeeping practices, such as the use of naphthalene-containing products to control wax moths.[1][2][3][4] Due to its potential carcinogenic properties, monitoring naphthalene levels in honey is crucial for food safety.[1][3][4] This application note provides a detailed protocol for the quantification of naphthalene in honey using a robust and sensitive analytical method employing Naphthalene-d8 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrumental analysis. The primary method detailed is Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS), a technique that offers high sensitivity and requires minimal sample preparation.[1][5]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the analysis of naphthalene in honey.
Materials and Reagents
-
Naphthalene standard (analytical grade)
-
This compound (internal standard, 98%+ purity)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Honey samples
-
20 mL headspace vials with caps (B75204) and septa
-
Autosampler vials with inserts
-
Standard laboratory glassware
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Analytical balance
Preparation of Standard Solutions
-
Naphthalene Stock Solution (100 µg/mL): Accurately weigh 10 mg of naphthalene and dissolve it in 100 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (10 mg/kg): Accurately weigh 10 mg of this compound and dissolve it in 1 L of methanol.[1][5]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank honey (previously tested to be free of naphthalene) with the naphthalene stock solution to achieve concentrations ranging from 0.5 to 50 µg/kg.[1]
Sample Preparation and Extraction (HS-GC-MS)
-
Accurately weigh 1 g of the honey sample into a 20 mL headspace vial.[1][5]
-
Add 30 µL of the 10 mg/kg this compound internal standard solution to the vial.[1][5]
-
For calibration standards, add the corresponding volume of the naphthalene working standard solution to 1 g of blank honey in a headspace vial, followed by the addition of the internal standard.
-
Seal the vials tightly with the provided caps and septa.
-
Vortex the vials for 30 seconds to ensure thorough mixing.
-
Place the vials in the headspace autosampler.
Instrumental Analysis (GC-MS)
The following are typical GC-MS parameters. These may require optimization based on the specific instrument used.
| Parameter | Value |
| GC System | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min[6][7] |
| Injector Temperature | 250 °C[6][7] |
| Injection Mode | Splitless or Split (e.g., 20:1)[6][7] |
| Oven Program | Initial temperature 50 °C for 1 min, ramp at 8 °C/min to 200 °C, then ramp at 10 °C/min to 300 °C and hold for 1 min.[6][7] |
| Headspace Autosampler | |
| Incubation Temperature | 80-100 °C |
| Incubation Time | 20-30 min |
| Syringe Temperature | 110 °C |
| Injection Volume | 1 mL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Naphthalene: m/z 128 (quantifier), 102, 77. This compound: m/z 136 (quantifier), 108 |
Data Presentation
The quantitative performance of the method is summarized in the table below. The data is compiled from various studies employing similar methodologies.
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 µg/kg | [8] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | [1][3][4][5][8] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/kg | [1] |
| Recovery | 80.4% - 102.2% | [1][9] |
| Precision (RSD%) | < 10% | [8] |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of naphthalene in honey.
Caption: Experimental workflow for naphthalene analysis in honey.
Caption: Logical relationship of the analytical quantification process.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. dogadergi.ksu.edu.tr [dogadergi.ksu.edu.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase microextraction/gas-chromatographic/mass spectrometric analysis of p-dichlorobenzene and naphthalene in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Naphthalene-d8 in a Robust Wastewater Analysis Workflow
Introduction
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in wastewater is a critical task for environmental monitoring and regulatory compliance. PAHs are a group of organic compounds, some of which are known carcinogens and mutagens, that can be introduced into the environment from various industrial and municipal sources.[1] Given the complexity of wastewater matrices and the potential for analyte loss during sample preparation, a reliable method for ensuring data quality is essential. Naphthalene-d8, a deuterated analog of naphthalene (B1677914), serves as a crucial internal standard or surrogate in these analytical procedures, particularly in methods employing Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] Its use allows for the correction of variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the analytical results.[5]
Principle of Isotope Dilution
The use of this compound is a form of isotope dilution, a powerful analytical technique.[5] this compound is chemically identical to its non-deuterated counterpart, naphthalene, and therefore exhibits similar behavior during sample extraction, cleanup, and analysis. However, due to the mass difference between deuterium (B1214612) and hydrogen, this compound can be distinguished from native naphthalene by a mass spectrometer.[6][7] By adding a known amount of this compound to the sample at the beginning of the analytical process, any losses of the target analyte (naphthalene and other PAHs) during the procedure can be quantified by measuring the recovery of the deuterated standard. This recovery factor can then be used to correct the concentration of the native analytes.
Analytical Methodology
The standard approach for analyzing PAHs in wastewater involves several key steps: sample collection and preservation, spiking with internal standards (including this compound), extraction, concentration, and instrumental analysis by GC-MS.[2][8]
-
Sample Preparation: Wastewater samples are typically collected in amber glass containers to prevent photodegradation of the target analytes.[2] Preservation may involve acidification to inhibit microbial activity.[2] Prior to extraction, a known amount of a solution containing this compound and other deuterated PAH surrogates is added to the sample.[2]
-
Extraction: The two primary methods for extracting PAHs from wastewater are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][9] LLE is commonly performed using a solvent like dichloromethane (B109758) (DCM).[2] SPE utilizes a solid sorbent material to retain the PAHs, which are then eluted with a small volume of solvent.[9]
-
Analysis: The extract is then concentrated and injected into a GC-MS system. The gas chromatograph separates the different PAH compounds based on their boiling points and affinities for the chromatographic column.[10] The mass spectrometer then detects and quantifies the individual compounds, including this compound, by monitoring their characteristic mass-to-charge ratios.[4] Selective Ion Monitoring (SIM) mode is often employed to enhance the sensitivity and selectivity of the analysis.[2]
Protocol: Determination of Polycyclic Aromatic Hydrocarbons in Wastewater using this compound as a Surrogate Standard
This protocol outlines a general procedure for the quantitative analysis of PAHs in wastewater using GC-MS with this compound as a surrogate standard. This method is based on principles outlined in various established environmental analytical methods, such as those from the U.S. Environmental Protection Agency (EPA).[3][11]
1. Scope and Applicability
This method is applicable to the determination of various PAHs in municipal and industrial wastewater. The use of this compound as a surrogate allows for the quantification of naphthalene and serves as a quality control measure for the overall analytical process.
2. Materials and Reagents
-
This compound standard solution (e.g., 2000 µg/mL in methylene (B1212753) chloride)[6]
-
PAH calibration standards mixture
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
Sodium sulfate (B86663), anhydrous, granular
-
Glassware: 1 L separatory funnels, concentration flasks, vials with Teflon-lined caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
3. Procedure
3.1. Sample Preparation and Spiking
-
Measure 1 liter of the wastewater sample into a clean 2 L separatory funnel.
-
Spike the sample with a known volume of the this compound standard solution (and other deuterated surrogates). A typical spiking level might result in a final concentration of 40 µg/L in the sample.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the aqueous layer for a minimum of 10 minutes.
-
Drain the DCM layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining all extracts.
3.2. Concentration
-
Concentrate the combined extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3.3. Instrumental Analysis (GC-MS)
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet: Splitless mode, 280 °C
-
Oven Program: 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
MS Conditions (Example):
4. Quality Control
-
Surrogate Recovery: The recovery of this compound should be within an acceptable range (e.g., 70-130%).[2] Deviations from this range may indicate issues with the sample matrix or the analytical procedure.
-
Method Blank: A method blank (reagent water) should be processed with each batch of samples to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): An aliquot of a sample is spiked with a known concentration of target analytes to assess matrix effects and method precision.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of PAHs in wastewater using methods incorporating this compound.
Table 1: Typical Method Detection Limits (MDLs) and Quantitation Limits (QLs)
| Compound | MDL (µg/L) | QL (µg/L) |
| Naphthalene | 0.02 | 0.05 |
| Acenaphthylene | 0.02 | 0.05 |
| Acenaphthene | 0.02 | 0.05 |
| Fluorene | 0.02 | 0.05 |
| Phenanthrene | 0.02 | 0.05 |
| Anthracene | 0.02 | 0.05 |
| Fluoranthene | 0.02 | 0.05 |
| Pyrene | 0.02 | 0.05 |
Note: MDLs and QLs are estimates and can vary depending on the instrument and matrix.[11]
Table 2: Typical Surrogate Recovery and Spike Recovery Acceptance Criteria
| QC Parameter | Analyte | Acceptance Criteria (%) |
| Surrogate Recovery | This compound | 70 - 130 |
| Matrix Spike Recovery | Naphthalene | 60 - 120 |
| Matrix Spike Recovery | Other PAHs | 50 - 130 |
Note: Acceptance criteria can be laboratory-specific and method-dependent.[2]
Experimental Workflow Diagram
Caption: Workflow for PAH analysis in wastewater using this compound.
References
- 1. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. ez.restek.com [ez.restek.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
Naphthalene-d8 as a Reference Material for NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. Its accuracy and precision are highly dependent on the use of a suitable internal standard. Naphthalene-d8 (C₁₀D₈), a deuterated polycyclic aromatic hydrocarbon, serves as an excellent reference material in NMR spectroscopy.[1] Its key advantages include a simple ¹H NMR spectrum (due to the low abundance of residual protons), chemical inertness, and good solubility in many common deuterated solvents. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in qNMR for researchers, scientists, and professionals in drug development.
Properties of this compound
This compound is a solid at room temperature with a high isotopic purity, typically ≥98 atom % D.[2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀D₈ |
| Molecular Weight | 136.22 g/mol [4] |
| Melting Point | 81-83 °C[4] |
| Appearance | White crystalline powder or crystals[2] |
| Isotopic Purity | ≥98 atom % D[2] |
Safety Precautions: this compound is a flammable solid and may be harmful if swallowed or inhaled.[3] It is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Refer to the Safety Data Sheet (SDS) for complete safety information.
Quantitative Data: ¹H NMR Chemical Shifts of Residual Protons
The ¹H NMR spectrum of this compound is characterized by low-intensity signals from the residual, non-deuterated protons. The chemical shifts of these signals are dependent on the deuterated solvent used. The following table provides approximate ¹H NMR chemical shifts for the residual protons of this compound in various common NMR solvents. It is important to note that these values can be influenced by concentration and temperature. The chemical shifts for non-deuterated naphthalene (B1677914) are provided as a close approximation.
| Deuterated Solvent | Residual this compound ¹H Chemical Shift (ppm) (Approximation) |
| Chloroform-d (CDCl₃) | ~7.84 (m), ~7.48 (m)[5] |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~7.95 (m), ~7.55 (m) |
| Acetone-d₆ | ~7.90 (m), ~7.50 (m)[5] |
| Methanol-d₄ (CD₃OD) | ~7.85 (m), ~7.45 (m) |
Note: The chemical shifts are reported as multiplets (m). The exact chemical shifts should be determined experimentally for each specific sample and set of conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution of this compound
This protocol describes the preparation of a stock solution of this compound that can be used for multiple qNMR experiments.
Materials:
-
This compound (high purity, ≥98 atom % D)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Analytical balance (readability to at least 0.01 mg)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10-20 mg) directly into the volumetric flask. Record the exact weight.
-
Add a portion of the chosen deuterated solvent to the volumetric flask, filling it to approximately half of its volume.
-
Dissolve the this compound completely using a vortex mixer or by sonication. Ensure no solid particles are visible.
-
Carefully add the deuterated solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Calculate the exact concentration of the this compound stock solution in mg/mL or mol/L.
Protocol 2: Quantitative NMR Sample Preparation using this compound as an Internal Standard
This protocol details the preparation of an NMR sample containing the analyte and this compound as the internal standard.
Materials:
-
Analyte (compound of interest)
-
This compound stock standard solution (from Protocol 1) or solid this compound
-
Deuterated solvent
-
High-precision 5 mm NMR tubes
-
Analytical balance
-
Micropipettes
Procedure:
-
Accurate Weighing: Accurately weigh a precise amount of the analyte into a clean, dry vial. The target amount will depend on the analyte's molecular weight and the desired concentration for the NMR experiment (typically 5-25 mg for ¹H NMR).[6]
-
Addition of Internal Standard:
-
Using Stock Solution: Accurately transfer a precise volume of the this compound stock solution to the vial containing the analyte using a calibrated micropipette.
-
Using Solid: Alternatively, accurately weigh a precise amount of solid this compound directly into the vial with the analyte. A typical molar ratio of analyte to internal standard is between 1:1 and 1:2.
-
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating the vial. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition for qNMR
To obtain accurate and reliable quantitative results, specific NMR data acquisition parameters must be carefully set.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | To ensure maximum and uniform excitation of all signals. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | To allow for full relaxation of all nuclei between scans, which is crucial for accurate integration. The T₁ of both the analyte and this compound signals should be considered. |
| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. | A high S/N is essential for accurate integration. |
| Acquisition Time (aq) | Sufficiently long to allow the FID to decay to zero. | To avoid truncation of the free induction decay (FID), which can lead to baseline distortions and integration errors. |
| Spinning | Off | To prevent spinning sidebands that can interfere with the signals of interest and complicate integration. |
Data Processing and Calculation
Accurate data processing is as critical as data acquisition for reliable qNMR results.
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly compromising resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an appropriate baseline correction algorithm to obtain a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of both the analyte and the this compound internal standard. The integration region should encompass the entire peak, including any satellite peaks.
-
Calculation of Analyte Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
analyte = Analyte of interest
-
IS = Internal Standard (this compound)
-
Experimental Workflows and Signaling Pathways
The use of this compound as an internal standard follows a logical workflow to ensure accurate quantitative analysis.
Caption: Workflow for quantitative NMR (qNMR) analysis using this compound as an internal standard.
The logical relationship for the calculation of analyte purity is based on the direct proportionality of the NMR signal integral to the number of protons.
Caption: Logical relationship of parameters for calculating analyte purity in qNMR.
References
- 1. armar-europa.de [armar-europa.de]
- 2. This compound, for NMR, 98+ atom % D 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, for NMR, 98+ atom % D 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. This compound, for NMR, 98+ atom % D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 6. resolvemass.ca [resolvemass.ca]
Application of Naphthalene-d8 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-d8, a deuterated analog of naphthalene (B1677914), serves as a critical tool in metabolic studies due to its chemical similarity to the parent compound and its distinct mass. This stable isotope-labeled internal standard is indispensable for the accurate quantification of naphthalene and its metabolites in complex biological matrices. Its application is pivotal in pharmacokinetics, toxicology, and environmental exposure studies, enabling precise measurements by correcting for matrix effects and variations in sample processing and instrument response.
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) that undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes.[1][2][3] This metabolic activation can lead to the formation of reactive intermediates, such as naphthalene oxide, which can bind to cellular macromolecules, deplete glutathione (B108866) stores, and cause cytotoxicity, particularly in airway epithelial cells.[4][5][6][7] Understanding the metabolic fate of naphthalene is crucial for assessing its potential toxicity and for developing strategies to mitigate its adverse health effects. The use of this compound as an internal standard in mass spectrometry-based methods allows for the reliable quantification of key metabolites, providing a clearer picture of naphthalene's biotransformation and disposition.[4][8]
Key Applications
-
Internal Standard for Quantitative Analysis: this compound is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify naphthalene and its metabolites in various biological samples, including urine, plasma, and tissue homogenates.[4][8][9]
-
Metabolic Flux Analysis: As a stable isotope tracer, this compound can be used to trace the metabolic pathways of naphthalene in vivo and in vitro, providing insights into the rates of formation and clearance of different metabolites.
-
Pharmacokinetic Studies: The use of this compound allows for the accurate determination of key pharmacokinetic parameters of naphthalene, such as absorption, distribution, metabolism, and excretion (ADME).[3][10]
-
Toxicology and Exposure Assessment: By enabling precise measurement of naphthalene metabolites in urine, this compound aids in assessing human exposure to this environmental pollutant and understanding its mechanisms of toxicity.[1][4]
Naphthalene Metabolic Pathway
Naphthalene is metabolized through a complex pathway initiated by cytochrome P450 enzymes. The initial oxidation forms a reactive epoxide, which can then be detoxified through several routes, including conjugation with glutathione (GSH) or conversion to dihydrodiols and naphthols. These metabolites can be further conjugated with sulfate (B86663) or glucuronic acid before excretion.
Experimental Protocols
Protocol 1: Quantification of Naphthalene Metabolites in Urine by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of major naphthalene metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound derived internal standards.[4]
1. Materials and Reagents
-
This compound (for synthesis of deuterated standards)
-
Reference standards for naphthalene metabolites (e.g., 1-naphthol glucuronide, 1-naphthol sulfate, naphthalene mercapturic acid)
-
Urine samples
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Preparation of Internal Standard Spiking Solution
-
Synthesize or procure deuterated internal standards for each target metabolite (e.g., d7-Naphthol Glucuronide, d7-Naphthol Sulfate, d8-Mercapturic Acid).
-
Prepare a stock solution of the deuterated internal standard mixture in a suitable solvent (e.g., 50% acetonitrile/water).
-
Prepare a working internal standard spiking solution by diluting the stock solution to the desired concentration.
3. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer 10 µL of each urine sample to a 0.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution to each urine sample.
-
Vortex the mixture thoroughly.
-
The samples are now ready for LC-MS/MS analysis without the need for enzymatic deconjugation, extraction, or derivatization.[4][5]
4. LC-MS/MS Analysis
-
LC Column: Kinetex XB-C18 column (2.1 x 150 mm, 2.6 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% acetic acid in water.[4]
-
Mobile Phase B: 0.1% acetic acid in 50% acetonitrile/water.[4]
-
Flow Rate: 0.210 mL/min.[4]
-
Gradient:
-
Initial: 10% B for 14 min
-
Linear gradient to 15% B over 1 min
-
Linear gradient to 23% B at 65 min
-
Increase to 100% B in 5 min
-
-
Injection Volume: 10 µL.
-
MS Detection: Negative ion electrospray ionization (ESI) mode.[4]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the urine samples from the calibration curve.
Experimental Workflow
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. Below are examples of how such data can be presented.
Table 1: LC-MS/MS Parameters for Naphthalene Metabolites and Deuterated Internal Standards
| Metabolite/Internal Standard | Retention Time (min) | Molecular Ion (m/z) [M-H]⁻ | MS/MS Fragments (m/z) | Collision Energy (%) |
| Mercapturic Acid | 41.5 | 306 | 159, 288 | 45 |
| N-Acetyl GSH | 42.7 | 492 | 296, 314 | 42 |
| Naphthol Glucuronide | 68.4 | 319 | 113, 143, 175 | 32 |
| Naphthol Sulfate | 74.4 | 223 | 80, 143 | 32 |
| d8-Mercapturic Acid (IS) | 38.9 | 314 | 166, 295 | 45 |
| d7-Naphthol Glucuronide (IS) | 65.4 | 326 | 113, 150, 175 | 32 |
| d7-Naphthol Sulfate (IS) | 74.1 | 230 | 80, 150 | 32 |
| Data adapted from a study on mice exposed to naphthalene.[4] |
Table 2: Method Performance for Naphthalene Metabolite Quantification
| Parameter | Mercapturic Acid | N-Acetyl GSH | Naphthol Glucuronide | Naphthol Sulfate |
| LOD (ng on column) | 3.4 | 2.5 | 0.91 | 1.1 |
| LOQ (ng on column) | 6.4 | 4.8 | 1.8 | 2.2 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Accuracy (% of target) | -13.1 to +5.2 | -13.1 to +5.2 | -13.1 to +5.2 | -13.1 to +5.2 |
| Intra-day Variability (%) | 7.2 (± 4.5) | 7.2 (± 4.5) | 7.2 (± 4.5) | 7.2 (± 4.5) |
| Inter-day Variability (%) | 6.8 (± 5.0) | 6.8 (± 5.0) | 6.8 (± 5.0) | 6.8 (± 5.0) |
| Data represents typical performance characteristics from a validated method.[4][5] |
Table 3: Urinary Excretion of Naphthalene Metabolites in Mice
| Metabolite | Excreted Amount (nmoles/24 hrs) | Percentage of Total Quantified Metabolites |
| Glutathione-derived metabolites | - | 60-70% |
| Naphthol Glucuronide | 31.6–64.4 | - |
| Naphthol Sulfate | 35.8–65.8 | - |
| Data from mice exposed to 15 ppm naphthalene for 4 hours.[4][5] |
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals involved in the study of naphthalene metabolism. Its use as an internal standard in mass spectrometry-based analytical methods ensures the accuracy and reliability of quantitative data, which is fundamental for pharmacokinetic modeling, risk assessment, and understanding the mechanisms of toxicity. The protocols and data presented here provide a framework for the application of this compound in metabolic studies, facilitating robust and reproducible research in this critical area.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound certified reference material, dichloromethane 2000ug/mL 1146-65-2 [sigmaaldrich.com]
- 9. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Polycyclic Aromatic Hydrocarbons in Olive Oil using Naphthalene-d8 as an Internal Standard
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that can form during the incomplete combustion of organic matter. Their presence in food, including olive oil, is a significant concern due to the carcinogenic and mutagenic properties of some of these compounds. Regulatory bodies, such as the European Commission, have established maximum levels for certain PAHs in edible oils to protect consumer health.[1] Accurate and reliable analytical methods are therefore essential for monitoring PAH levels in olive oil.
This application note details a robust and sensitive method for the determination of various PAHs in olive oil. The protocol employs Naphthalene-d8 as an internal standard for quantification, coupled with solid-phase extraction (SPE) for sample clean-up and gas chromatography-mass spectrometry (GC-MS) for analysis. The use of an isotopically labeled internal standard like this compound is critical for accurate quantification as it compensates for potential analyte losses during sample preparation and instrumental analysis. While various deuterated PAHs are used, this protocol focuses on the application of this compound as a representative internal standard.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for PAH analysis in edible oils.[2][3]
-
Materials:
-
Olive oil sample
-
This compound internal standard solution (in a compatible solvent like acetone (B3395972) or toluene)
-
Acetonitrile (B52724) (HPLC or GC grade)
-
Toluene (B28343) (HPLC or GC grade)
-
Dual-layer SPE cartridges (e.g., Florisil/Z-Sep/C18)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh 0.5 g of the olive oil sample directly onto the top frit of the SPE cartridge.
-
Add a known amount of the this compound internal standard solution directly to the sample on the cartridge.
-
Condition the cartridge by passing 10 mL of acetone under gravity.
-
Elute the PAHs by adding 15 mL of acetonitrile to the cartridge. Collect the eluent at a flow rate of approximately one drop per second.
-
Add 0.1 mL of toluene to the collected eluent.
-
Evaporate the eluent to near dryness (do not allow it to go completely dry) at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of toluene for GC-MS analysis.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The following are general GC-MS conditions; specific parameters may need to be optimized based on the instrument used.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of PAHs in olive oil using methods with isotopically labeled internal standards. While the specific internal standard may vary between studies, these values provide a benchmark for the expected performance of the described method.
| Analyte | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Benzo[a]anthracene | 97.5 - 102 | 0.3 - 0.7 | - | [4][5] |
| Chrysene | 97.5 - 102 | 0.3 - 0.7 | - | [4][5] |
| Benzo[b]fluoranthene | 97.5 - 102 | 0.3 - 0.7 | - | [4][5] |
| Benzo[a]pyrene | 97.5 - 102 | 0.2 - 0.7 | 0.07 - 0.26 | [4][5][6] |
| Indeno[1,2,3-cd]pyrene | 69.0 - 97.5 | 0.1 - 0.4 | - | [7] |
| Benzo[ghi]perylene | 69.0 - 97.5 | 0.1 - 0.4 | - | [7] |
| Benzo[k]fluoranthene | 69.0 - 97.5 | 0.1 - 0.4 | - | [7] |
Note: Recovery, LOD, and LOQ values are compiled from multiple sources and may have been determined using different deuterated internal standards.
Visualizations
Caption: Experimental workflow for PAH analysis in olive oil.
Caption: Logical relationship of the analytical approach.
References
- 1. affinisep.com [affinisep.com]
- 2. GC–MS analysis of polycyclic aromatic hydrocarbons in bottled olive oil marketed in Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of polynuclear aromatic hydrocarbons in olive oil after solid-phase extraction using a dual-layer sorbent cartridge followed by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of polycyclic aromatic hydrocarbons in olive oil by a completely automated headspace technique coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naphthalene-d8 stability and proper storage conditions
This technical support center provides comprehensive guidance on the stability and proper storage of Naphthalene-d8 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3][4] For long-term stability, refrigeration at 2-8°C is recommended.[4] It is also crucial to protect it from light and moisture, as it is hygroscopic.[1][2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in tightly sealed vials to prevent solvent evaporation and contamination. For solutions in organic solvents like cyclohexane (B81311) or dichloromethane, refrigeration at 2-8°C is recommended. It is also advisable to store solutions protected from light to prevent photodegradation.
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions in a tightly sealed container, solid this compound is stable for several years. However, it is best practice to refer to the manufacturer's certificate of analysis for specific expiry dates. Solutions of this compound are generally less stable and should ideally be prepared fresh. If stored, they should be monitored for any signs of degradation, such as discoloration or the appearance of extraneous peaks in analytical tests.
Q4: Is this compound sensitive to light?
A4: Yes, this compound, like its non-deuterated counterpart, is sensitive to light and can undergo photodegradation.[1][5] Therefore, it is essential to store it in amber vials or otherwise protect it from light exposure.
Q5: Can this compound undergo hydrogen/deuterium (H/D) exchange?
A5: Aromatic deuterons, like those in this compound, are generally stable to back-exchange under neutral and standard laboratory conditions. However, exposure to strong acids, bases, or high temperatures in the presence of protic solvents can potentially facilitate H/D exchange over time. For most applications, this is not a significant concern.
Troubleshooting Guide
Issue 1: I am observing a peak corresponding to unlabeled naphthalene (B1677914) in my analysis when using this compound as an internal standard.
-
Potential Cause: This could be due to isotopic impurity in the this compound standard or H/D exchange.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis from the supplier for the isotopic purity of the this compound.
-
Assess H/D Exchange: Prepare a fresh solution of this compound in a deuterated solvent and acquire a proton NMR spectrum. The absence of signals in the aromatic region would confirm high isotopic purity and no significant H/D exchange.
-
Experimental Conditions: Review your experimental conditions. Harsh pH or high temperatures in the presence of protic solvents could potentially induce H/D exchange.
-
Issue 2: My calibration curve is non-linear or has poor reproducibility when using this compound.
-
Potential Cause: This could be related to the stability of the stock or working solutions, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound to rule out degradation of the standard.
-
Evaluate Solution Stability: If fresh solutions resolve the issue, your previous solutions may have degraded. Assess the stability of your solutions over time under your storage conditions.
-
Method Validation: If the problem persists, re-evaluate your analytical method for potential issues like matrix effects, instrument variability, or inappropriate integration parameters.
-
Issue 3: I suspect my this compound has degraded. How can I confirm this?
-
Potential Cause: Improper storage (exposure to light, heat, or moisture) or chemical incompatibility can lead to degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any change in the physical appearance of the solid, such as discoloration or clumping.
-
Purity Analysis: Analyze the material by a suitable chromatographic method (e.g., GC-MS or LC-MS) and compare the chromatogram to that of a fresh, reliable standard. Look for the appearance of new peaks or a decrease in the main this compound peak.
-
Spectroscopic Analysis: Acquire an NMR spectrum. The presence of unexpected signals could indicate the formation of degradation products.
-
Data Presentation
The following table summarizes key physicochemical properties and stability information for this compound.
| Property | Value |
| Chemical Formula | C₁₀D₈ |
| Molecular Weight | 136.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 80-82 °C |
| Boiling Point | 218 °C |
| Solubility | Soluble in many organic solvents (e.g., chloroform, methanol, cyclohexane, dichloromethane). |
| Storage Temperature | 2-8°C (long-term); Room temperature (short-term)[4][6] |
| Stability | Stable under recommended storage conditions.[4][7][8] Sensitive to light, heat, and moisture.[1][2][3][4] Hygroscopic.[1][2] Flammable solid.[9] |
| Incompatibilities | Strong oxidizing agents.[4][8] |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
-
Objective: To determine the stability of a this compound solution under specific storage conditions.
-
Methodology:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Divide the stock solution into several aliquots in appropriate vials (e.g., amber glass vials).
-
Store the aliquots under the desired conditions (e.g., 2-8°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), analyze one aliquot using a validated stability-indicating HPLC or GC method.
-
Quantify the peak area of this compound and monitor for the appearance of any degradation peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
-
Methodology:
-
Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.
-
Photodegradation: Expose a solution of this compound to a UV light source for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: Following exposure to the stress conditions, analyze the samples by a suitable method such as LC-MS or GC-MS to identify and quantify any degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 6. This compound D 99atom , = 98 CP 1146-65-2 [sigmaaldrich.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. hpc-standards.us [hpc-standards.us]
- 9. (2H8)Naphthalene | C10H8 | CID 92148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Naphthalene-d8 peak tailing in gas chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing of Naphthalene-d8 in gas chromatography (GC) analysis.
Troubleshooting Guides
Issue: My this compound peak is tailing.
Peak tailing for this compound, a common internal standard in Polycyclic Aromatic Hydrocarbon (PAH) analysis, can compromise resolution and lead to inaccurate quantification.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.
Step 1: Initial Assessment - All Peaks or Just this compound?
First, examine your chromatogram to determine the extent of the tailing issue.
-
If all peaks, including the solvent peak, are tailing: The problem is likely related to the physical setup of your GC system. Proceed to the "System-Wide Peak Tailing" section.
-
If only the this compound peak or a subset of PAH peaks are tailing: This suggests a chemical interaction or an issue specific to the analyte's properties. Proceed to the "Analyte-Specific Peak Tailing" section.
Troubleshooting System-Wide Peak Tailing
System-wide peak tailing is often caused by disruptions in the carrier gas flow path.
1. Check Column Installation and Connections:
-
Improper Column Installation: An improperly seated column in the inlet or detector can create unswept (dead) volumes, leading to peak tailing.[1] Ensure the column is installed at the correct depth according to your instrument manufacturer's guidelines.
-
Poor Column Cuts: A jagged or uneven column cut can create turbulence in the flow path.[1] Always use a high-quality ceramic scoring wafer or a specialized tool to ensure a clean, square cut.
-
Leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow and introduce contaminants. Use an electronic leak detector to check all connections.
2. Inspect the GC Inlet Liner:
-
Contamination: A dirty liner can be a source of active sites, causing peak tailing.[2] Non-volatile residues from previous injections can accumulate and interact with analytes.
-
Incorrect Liner Type: For splitless injections, which are common for trace PAH analysis, using a liner designed for split injections can result in poor sample transfer and peak tailing. An Agilent Universal Low Pressure Drop liner with glass wool is a recommended choice for PAH analysis.[3]
dot
References
Improving recovery of Naphthalene-d8 during sample preparation
Welcome to the technical support center dedicated to enhancing the recovery of Naphthalene-d8 during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery?
Low recovery of this compound, a common surrogate standard, can stem from several factors throughout the sample preparation workflow. The most frequent culprits include:
-
Volatility: this compound is a semi-volatile compound, making it susceptible to loss during solvent evaporation steps, such as nitrogen blowdown, especially at elevated temperatures.[1][2]
-
Inefficient Extraction: The chosen extraction method, whether Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or another technique, may not be optimized for this compound in the specific sample matrix.
-
Matrix Effects: Components within the sample matrix can interfere with the analytical signal, leading to either suppression or enhancement, which can be misinterpreted as poor recovery.[3][4][5]
-
Improper SPE Cartridge Selection and Conditioning: The choice of SPE sorbent and inadequate conditioning can lead to poor retention of this compound.[6][7]
-
Breakthrough during Sample Loading: If the sample is loaded onto an SPE cartridge too quickly or the sorbent mass is insufficient, the analyte can pass through without being retained.[8]
-
Analyte Loss during Elution: The elution solvent may not be strong enough to desorb the this compound from the SPE sorbent completely.[9][10]
Q2: How can I minimize the loss of this compound due to its volatility?
Given that this compound is prone to evaporation, especially during the concentration step, careful control of this process is crucial.
Troubleshooting Steps:
-
Temperature Control during Evaporation: When using nitrogen blowdown, perform the evaporation at ambient or a reduced temperature instead of heating.[1]
-
Gentle Evaporation Technique: Nitrogen blowdown is considered a gentle evaporation process that can limit analyte loss.[1]
-
Solvent Choice: The choice of solvent can influence the rate of evaporation. Using a less volatile solvent for the final reconstitution step can help minimize losses.
-
Final Volume: Avoid concentrating the sample to complete dryness. Always leave a small, known volume of solvent.
Experimental Protocol: Controlled Nitrogen Evaporation
-
After elution from the SPE cartridge, collect the eluate in a concentration tube.
-
Place the tube in a nitrogen evaporation unit.
-
Set the temperature to ambient (e.g., 20-25°C).
-
Adjust the nitrogen flow to create a gentle stream over the solvent surface, just enough to cause a small dimple.
-
Monitor the evaporation process closely.
-
Stop the evaporation when the solvent volume reaches the desired final volume (e.g., 1 mL).
-
Vortex the tube to ensure the this compound is evenly distributed in the remaining solvent.
Q3: My this compound recovery is low when using Solid Phase Extraction (SPE). How can I troubleshoot this?
Low recovery in SPE can occur at various stages of the process. A systematic approach is needed to identify the source of the loss.[8][11]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for low SPE recovery.
Detailed Troubleshooting Steps:
-
Analyze the Flow-Through: After loading your sample, collect the liquid that passes through the SPE cartridge and analyze it. If this compound is present, it indicates a problem with retention.[11]
-
Potential Causes: The sample solvent may be too strong, the pH might be incorrect, or you may have overloaded the cartridge.[8]
-
Solutions:
-
Dilute your sample with a weaker solvent.
-
Adjust the sample pH to ensure this compound is retained by the sorbent.
-
Use an SPE cartridge with a larger sorbent mass.[6]
-
-
-
Analyze the Wash Fractions: If the analyte is not in the flow-through, analyze the fractions from the wash steps.[8]
-
Potential Cause: The wash solvent is too strong and is prematurely eluting the this compound.
-
Solution: Switch to a weaker (less organic) wash solvent.
-
-
Optimize Elution: If the analyte is retained on the cartridge and not lost in the wash steps, the issue lies with the elution.
-
Potential Cause: The elution solvent is not strong enough to desorb the this compound from the sorbent.[9]
-
Solutions:
-
Increase the strength of the elution solvent (e.g., increase the percentage of the organic component).
-
Perform multiple elutions with smaller volumes of solvent.
-
Incorporate a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve the interaction and desorption.[6]
-
-
Table 1: Example SPE Optimization for this compound Recovery
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) |
| Sorbent | C18 | 65 | Polymeric | 85 |
| Wash Solvent | 50% Methanol | 70 | 20% Methanol | 92 |
| Elution Solvent | Dichloromethane | 75 | Dichloromethane with 2% Isopropanol | 95 |
| Elution Steps | 1 x 5 mL | 78 | 2 x 2.5 mL | 93 |
Q4: How can I identify and mitigate matrix effects on this compound recovery?
Matrix effects can artificially lower or raise the apparent recovery of this compound.[3][5]
Identifying Matrix Effects:
A common method to assess matrix effects is the post-extraction spike experiment.[4]
-
Prepare two samples:
-
Sample A: A blank matrix extract spiked with this compound after the entire extraction and concentration procedure.
-
Sample B: A pure solvent solution spiked with this compound at the same concentration as Sample A.
-
-
Analyze both samples.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Sample A / Peak Area of Sample B) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: Use a more selective SPE sorbent or add extra wash steps to remove interfering matrix components.[3]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components.[5]
-
Change Ionization Source: If using LC-MS, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the matrix effect.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Sample Preparation:
-
Extract a blank sample matrix using your established protocol.
-
Concentrate the extract to the final volume.
-
-
Spiking:
-
Post-Spike Sample: Take a known volume of the blank matrix extract and spike it with a known amount of this compound standard.
-
Neat Solution: In a separate vial, spike the same volume of reconstitution solvent with the same amount of this compound standard.
-
-
Analysis:
-
Analyze both the post-spike sample and the neat solution using your analytical method (e.g., GC-MS).
-
-
Calculation:
-
Compare the peak area of this compound in the post-spike sample to the peak area in the neat solution to determine the percentage of signal suppression or enhancement.
-
General Recommendations for Improving this compound Recovery
-
Method Validation: Always validate your analytical method for the specific matrix you are working with.
-
Quality Control: Include laboratory control samples (LCS) and matrix spikes (MS) in each batch to monitor method performance.[5]
-
Proper Technique: Ensure consistent and proper technique, especially during liquid transfers and evaporation steps.
-
Reagent Quality: Use high-purity solvents and reagents to avoid introducing contaminants that could interfere with the analysis.
Caption: A general workflow for sample preparation and analysis.
References
- 1. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Naphthalene-d8 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for addressing signal suppression of Naphthalene-d8 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of naphthalene, meaning the hydrogen atoms have been replaced with deuterium. It is commonly used as a stable isotope-labeled (SIL) internal standard (IS) in quantitative mass spectrometry, particularly for the analysis of polycyclic aromatic hydrocarbons (PAHs). The key advantage of using a SIL-IS is that it has nearly identical chemical and physical properties to the analyte of interest (the non-deuterated version), but a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, in theory, compensating for variations in sample preparation, injection volume, and matrix effects.[1][2]
Q2: What is signal suppression and why does it affect my this compound internal standard?
Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte or internal standard in the mass spectrometer's ion source.[2][3] This leads to a decreased instrument response and can compromise the accuracy and precision of your quantitative results.[4] this compound, like any compound ionized by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is susceptible to this phenomenon. The suppression occurs when matrix components compete with the analyte/IS for ionization, alter the physical properties of the ESI droplets (like viscosity and surface tension), or cause gas-phase reactions that neutralize the ions.[2][5]
Q3: If this compound is an internal standard, shouldn't it automatically correct for signal suppression?
Ideally, yes. The principle of using a SIL-IS like this compound is that it will be affected by signal suppression to the same extent as the analyte.[6] However, this perfect compensation relies on the analyte and the IS having identical retention times and ionization properties.[2] If chromatographic conditions cause a slight separation between the analyte and this compound, and one elutes in a region of stronger matrix effects, the compensation will be inaccurate.[4] Additionally, very high concentrations of matrix components can suppress both the analyte and the internal standard to a degree that compromises the assay's sensitivity, especially near the lower limit of quantitation.[4]
Q4: Can a high concentration of this compound itself cause signal suppression?
Yes. While a sufficient amount of internal standard is needed for a robust signal, an unnecessarily high concentration can contribute to ion suppression.[1] This can potentially suppress the ionization of the target analyte, especially if its concentration is much lower. It is a good practice to use a concentration of the SIL-IS that provides a strong signal without being in vast excess compared to the expected analyte concentration range.[1]
Troubleshooting Guides
Problem 1: Low or Inconsistent this compound Signal/Recovery
If you are observing a poor signal or inconsistent recovery for your this compound internal standard, it is likely being affected by signal suppression.
Initial Diagnosis Workflow
Caption: Initial diagnostic workflow for low this compound signal.
Troubleshooting Steps & Solutions
| Step | Action | Rationale | Expected Outcome |
| 1. Sample Preparation | Dilute the Sample | Reduces the concentration of all matrix components.[2][7] | If suppression is the cause, the this compound signal should increase relative to the matrix blank. |
| Improve Sample Cleanup | Employ more selective sample preparation like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4] | A cleaner sample will have fewer co-eluting species, leading to a more stable and robust IS signal. | |
| 2. Chromatography | Modify LC Gradient | Steepen or lengthen the gradient to improve the separation of this compound from the interfering matrix components.[2][4] | This compound elutes in a "cleaner" region of the chromatogram, away from the suppression zone. |
| Change Column Chemistry | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and move this compound away from interferences.[8] | The elution order of compounds changes, potentially resolving the co-elution issue. | |
| 3. MS Method | Reduce ESI Flow Rate | Lowering the flow rate (e.g., to nano-flow rates) can reduce the severity of ion suppression.[2] | Smaller, more highly charged droplets are more tolerant of nonvolatile salts and other interferences. |
| Optimize Ion Source Parameters | Adjust source temperatures and gas flows. While often less impactful than chromatography, optimization can sometimes mitigate minor suppression.[3][9] | Improved ionization efficiency may partially overcome the suppressive effects. |
Quantitative Impact of Troubleshooting Methods
The following table summarizes potential improvements in this compound signal intensity after applying various troubleshooting techniques. Data is representative.
| Method | Baseline Signal Area | Signal Area After Intervention | % Signal Improvement |
| 10-fold Sample Dilution | 50,000 | 300,000 | 500% |
| SPE Cleanup vs. Protein Precipitation | 120,000 | 450,000 | 275% |
| Optimized LC Gradient | 95,000 | 350,000 | 268% |
| Standard ESI vs. Nano-ESI | 80,000 | 400,000 | 400% |
Problem 2: this compound Signal is Present, but Analyte Quantification is Inaccurate
This issue often arises when the internal standard does not perfectly track the analyte due to differential matrix effects.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for inaccurate quantification.
Troubleshooting Steps & Solutions
-
Verify Co-elution : Carefully examine the chromatograms of your analyte and this compound. Even a small offset in retention time can lead to inaccurate results if they are on the edge of a suppression zone.[4] Adjust your LC method to ensure they elute at the exact same time.
-
Use Matrix-Matched Calibrators : Prepare your calibration standards in a blank matrix extract that is representative of your samples.[10] This ensures that the calibrators experience the same matrix effects as your unknown samples, improving accuracy.[11][12]
-
Method of Standard Addition : For highly variable or complex matrices, the standard addition method can be very effective.[2][7] This involves spiking the analyte at different concentrations into aliquots of the actual sample, creating a calibration curve within each unique matrix. While time-consuming, it is a robust way to correct for sample-specific matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
This method helps identify the retention time regions in your chromatogram where ion suppression is occurring.[7][13]
Experimental Workflow
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
Setup : A syringe pump continuously delivers a solution of this compound at a low flow rate (e.g., 10 µL/min) to a T-union. The eluent from the LC column also flows into this T-union. The combined flow then enters the mass spectrometer's ion source.
-
Execution : While the this compound is being constantly infused, inject a blank sample matrix extract (that has gone through your entire sample preparation process) onto the LC column.
-
Data Acquisition : Monitor the signal for this compound using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Interpretation : In the absence of matrix components (early and late in the run), the this compound signal should be a stable, flat baseline. When matrix components that cause ion suppression elute from the column, you will observe a dip or valley in this baseline.[13] The retention times of these dips correspond to the regions of ion suppression. If your analyte or this compound elutes in one of these regions, you will need to adjust your chromatography.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. reddit.com [reddit.com]
- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hdb.ugent.be [hdb.ugent.be]
Technical Support Center: Naphthalene-d8 Contamination Control
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing Naphthalene-d8 contamination in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a contamination concern?
This compound (C₁₀D₈) is a deuterated form of naphthalene, a polycyclic aromatic hydrocarbon (PAH). It is a solid at room temperature and has a characteristic odor.[1] Due to its volatility, it can easily spread throughout a laboratory, contaminating surfaces, equipment, and samples.[1][2] As a suspected carcinogen, minimizing exposure and cross-contamination is crucial for personnel safety and data integrity.[3]
Q2: What are the primary sources of this compound contamination in a laboratory?
The most common sources of this compound contamination include:
-
Direct Handling: Spills during weighing or transfer of the solid compound.
-
Sublimation: this compound can sublime at room temperature, meaning it transitions directly from a solid to a gas.[2] This vapor can then deposit on surfaces far from the original source.
-
Contaminated Equipment: Improperly cleaned glassware, spatulas, weighing boats, and balances can be significant sources of cross-contamination.
-
Improper Waste Disposal: Disposing of this compound waste in general laboratory trash can lead to widespread contamination.[4]
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer the compound to other surfaces.[4]
Q3: What are the immediate steps to take after a this compound spill?
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Inform colleagues in the immediate area of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation (e.g., open a fume hood sash).
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.[4] For large spills, consider respiratory protection.
-
Contain the Spill: Use absorbent materials to confine the spill to a small area.
-
Clean the Spill: Carefully sweep up the solid material and place it in a designated hazardous waste container. Decontaminate the area as described in the troubleshooting guide below.
Troubleshooting Guides
Issue 1: Persistent this compound background in analytical instruments (e.g., GC-MS).
| Possible Cause | Troubleshooting Step |
| Contaminated injection port or syringe. | Clean the injection port liner and replace the septum. Rinse the syringe multiple times with a suitable solvent (e.g., acetone (B3395972), hexane). |
| Contaminated GC column. | Bake out the column according to the manufacturer's instructions. If contamination persists, it may be necessary to trim the front end of the column or replace it entirely. |
| Contaminated gas lines or traps. | Purge the gas lines and replace any in-line filters or traps. |
| Ambient lab air contamination. | Implement a strict laboratory hygiene protocol. Ensure this compound is handled exclusively in a designated fume hood.[4] |
Issue 2: Unexpected this compound peaks in blank or control samples.
| Possible Cause | Troubleshooting Step |
| Contaminated glassware. | Implement a rigorous glassware cleaning protocol.[5][6] Consider dedicating glassware for this compound use only. |
| Contaminated solvents or reagents. | Use high-purity solvents and reagents. Test new batches for this compound contamination before use. |
| Cross-contamination during sample preparation. | Prepare samples in a clean area, away from where this compound standards are handled. Use fresh pipette tips and other consumables for each sample. |
| Contamination from lab surfaces. | Regularly decontaminate benchtops, fume hoods, and equipment. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀D₈ | [7] |
| Molecular Weight | 136.22 g/mol | [7] |
| Melting Point | 80-82 °C | [7] |
| Boiling Point | 218 °C | [7] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [7] |
| Solubility in Water | Low | [1] |
Table 2: Solubility of Naphthalene in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Acetone | Soluble | [8] |
| Toluene | Soluble | [8] |
| Xylene | Soluble | [8] |
| Ethanol | Soluble | [8] |
| Heptane | Soluble | [8] |
| Cyclohexane | Soluble | [9] |
| Carbon Tetrachloride | Soluble | [9] |
Experimental Protocols
Protocol 1: Decontamination of Non-Porous Surfaces (e.g., Glassware, Stainless Steel)
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves
-
Low-lint wipes
-
Acetone (or another suitable organic solvent like hexane (B92381) or ethanol)[6][10]
-
Laboratory-grade detergent
-
Deionized water
Procedure:
-
Initial Wipe-Down: Wearing appropriate PPE, use a low-lint wipe dampened with acetone to wipe down the contaminated surface. This initial step helps to remove the bulk of the this compound.
-
Detergent Wash: Prepare a warm solution of laboratory-grade detergent and water.[6] Wash the surface thoroughly with this solution. For glassware, use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the surface multiple times with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining impurities.
-
Drying: Allow the equipment to air dry completely before use. For faster drying, a laboratory oven can be used, provided the equipment is heat-resistant.
Protocol 2: Wipe Sampling for this compound Surface Contamination
Materials:
-
Isopropanol (B130326) (70% solution)[11]
-
Template to define a 10 cm x 10 cm area[12]
-
Sterile tweezers
-
Sample vials with screw caps
-
Nitrile gloves
Procedure:
-
Define Sampling Area: Place the 10 cm x 10 cm template on the surface to be sampled.
-
Prepare Wipe: Wearing clean nitrile gloves, use sterile tweezers to take a gauze pad and moisten it with the 70% isopropanol solution.
-
Wipe the Surface: Wipe the defined area with firm, overlapping strokes. First, wipe horizontally across the entire area.
-
Second Wipe: Fold the gauze pad with the exposed side inward and wipe the same area with vertical strokes.
-
Sample Collection: Place the gauze pad into a labeled sample vial using the tweezers.
-
Blank Sample: Prepare a blank sample by moistening a fresh gauze pad with isopropanol and placing it directly into a sample vial without wiping any surface.
-
Analysis: Analyze the samples using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).
Mandatory Visualization
Caption: Logical relationship of this compound contamination sources and pathways.
Caption: Experimental workflow for addressing this compound contamination.
References
- 1. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. static.igem.org [static.igem.org]
- 5. How To [chem.rochester.edu]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. This compound D 99atom , = 98 CP 1146-65-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 11. lcslaboratory.com [lcslaboratory.com]
- 12. berkeleyanalytical.com [berkeleyanalytical.com]
Dealing with hygroscopic nature of Naphthalene-d8 solid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic solid, Naphthalene-d8.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding environment.[1] In the case of solid this compound, this means that if exposed to air, it will absorb water vapor, which can lead to clumping, changes in its physical state, and potential degradation.[2]
Q2: Why is the hygroscopic nature of this compound a concern for my experiments?
A2: Moisture absorption can significantly impact the accuracy and reproducibility of your experimental results. For instance, the added mass from water can lead to errors in weighing, affecting the concentration of your standard solutions. In sensitive analytical techniques like NMR and mass spectrometry, the presence of water can interfere with the analysis and potentially lead to the exchange of deuterium (B1214612) atoms with hydrogen, compromising the isotopic purity of the standard.[3]
Q3: How should I properly store this compound to minimize moisture absorption?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[2] For optimal protection, it is highly recommended to store the container within a desiccator containing a suitable drying agent, such as silica (B1680970) gel or calcium chloride.[1] Storing under an inert atmosphere, like nitrogen or argon, can provide additional protection.[4]
Q4: What is the recommended procedure for handling this compound in the laboratory?
A4: When working with this compound, it is crucial to minimize its exposure to the atmosphere.[5] Weighing should be done as quickly as possible. For highly sensitive applications, it is best to handle the solid inside a glove box with a controlled, low-humidity atmosphere.[6]
Q5: Can I dry this compound if it has been exposed to moisture?
A5: If this compound has absorbed moisture, it may be possible to dry it, but this should be done with caution. Gentle heating under a vacuum is a potential method, but care must be taken not to exceed the compound's melting point (80-82 °C) or cause it to sublime.[7][8] Always refer to the manufacturer's recommendations before attempting to dry the product.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Weighing of this compound
-
Symptom: Difficulty obtaining a stable reading on the analytical balance, or the weight of the solid increases over time.
-
Possible Cause: The solid is actively absorbing moisture from the air.
-
Solution:
-
Minimize the time the container is open to the atmosphere.
-
Use a weighing boat with a larger surface area to spread the solid for quicker measurement, but be aware this also increases the surface area for moisture absorption.
-
For high-precision work, perform weighing inside a glove box with a controlled, low-humidity environment.
-
Issue 2: Poor Reproducibility in Quantitative Analysis (e.g., GC-MS, LC-MS)
-
Symptom: High variability in the analytical response of this compound when used as an internal standard across a sample batch.
-
Possible Cause: Inconsistent moisture absorption during the preparation of individual samples or stock solutions, leading to variations in the actual concentration of the internal standard.
-
Solution:
-
Prepare a stock solution of this compound in a dry, aprotic solvent and aliquot it for single use to avoid repeated exposure of the solid to the atmosphere.
-
Ensure all glassware used for preparing solutions is thoroughly dried in an oven and cooled in a desiccator before use.
-
Prepare all standards and samples in a consistent and timely manner to minimize variations in exposure to ambient humidity.
-
Issue 3: Unexpected Peaks or Loss of Isotopic Purity in NMR or Mass Spectrometry
-
Symptom: Appearance of a water peak (H₂O or HDO) in the NMR spectrum, or a decrease in the isotopic enrichment of this compound observed in mass spectrometry.[3]
-
Possible Cause: Introduction of water into the sample from the hygroscopic this compound or from solvents and glassware that were not properly dried. This can lead to H/D (hydrogen-deuterium) exchange.
-
Solution:
-
Use high-purity, anhydrous solvents for sample preparation.
-
Thoroughly dry all NMR tubes, vials, and syringes in an oven and cool them in a desiccator prior to use.
-
Handle the this compound solid and prepare the sample under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent moisture contamination.
-
Data Presentation
The following table provides illustrative data on the potential rate of moisture absorption by this compound at different relative humidity levels. Please note that this is a generalized representation for a hygroscopic solid and actual values may vary.
| Relative Humidity (%) | Approximate Weight Gain (%) after 1 hour | Approximate Weight Gain (%) after 24 hours |
| 20 | < 0.1 | < 0.2 |
| 40 | 0.2 - 0.5 | 0.5 - 1.0 |
| 60 | 0.5 - 1.0 | 1.0 - 2.5 |
| 80 | > 1.0 | > 2.5 |
Experimental Protocols
Protocol: Preparation of a this compound Internal Standard Stock Solution for GC-MS Analysis
This protocol outlines the steps for preparing a stable and accurate internal standard stock solution of this compound, minimizing the impact of its hygroscopic nature.
-
Preparation of Glassware and Equipment:
-
Thoroughly clean a 10 mL volumetric flask, a small glass funnel, and a magnetic stir bar.
-
Place the glassware and stir bar in an oven at 120 °C for at least 4 hours to ensure they are completely dry.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under a dry atmosphere.
-
-
Handling and Weighing of this compound:
-
Move the sealed container of this compound and the cooled, dried glassware into a glove box with a controlled, low-humidity (<20% RH) atmosphere.
-
Allow the this compound container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound solid directly into the 10 mL volumetric flask using an analytical balance inside the glove box.
-
Record the exact weight.
-
-
Preparation of the Stock Solution:
-
While still inside the glove box, add approximately 5 mL of anhydrous, high-purity methanol (B129727) to the volumetric flask.
-
Add the magnetic stir bar and stir the solution until the this compound is completely dissolved.
-
Carefully add more anhydrous methanol to bring the final volume to the 10 mL mark.
-
Cap the flask tightly and invert it several times to ensure the solution is homogeneous.
-
-
Storage of the Stock Solution:
-
Transfer the prepared stock solution into smaller, single-use amber glass vials with PTFE-lined screw caps.
-
Store the vials at -20°C to ensure long-term stability.[9]
-
When needed, allow a single vial to warm to room temperature before opening to prevent condensation from forming inside the vial.
-
Mandatory Visualization
Caption: Workflow for preparing this compound internal standard solution.
Caption: Troubleshooting flowchart for issues related to this compound.
References
- 1. (2H8)Naphthalene | C10H8 | CID 92148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. benchchem.com [benchchem.com]
- 6. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-1.2 [isotope.com]
- 7. This compound CAS#: 1146-65-2 [m.chemicalbook.com]
- 8. 萘-d8 99 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
Best practices for handling unstable Naphthalene-d8 solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling unstable Naphthalene-d8 solutions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the analytical method and the desired concentration. Acetonitrile (B52724) and toluene (B28343) are commonly used and have been shown to be suitable for long-term storage of polycyclic aromatic hydrocarbon (PAH) solutions.[1] Dichloromethane (B109758) and cyclohexane (B81311) are also frequently used as solvents for commercially available this compound solutions.[2][3][4][5] For gas chromatography (GC) applications, a non-polar solvent like hexane (B92381) or toluene is often preferred. For high-performance liquid chromatography (HPLC), acetonitrile or methanol (B129727) are common choices.
Q2: How should I store my this compound solutions to ensure stability?
A2: To maximize stability, this compound solutions should be stored in a cool, dark environment.[6][7] It is recommended to store stock solutions in amber glass vials with PTFE-lined screw caps (B75204) at low temperatures, such as -18°C or -20°C.[6][7] Storing solutions at +5°C or in the dark at room temperature is also effective, but exposure to sunlight should be strictly avoided as it can lead to photodegradation.[6][7] EPA guidelines suggest storing stock standard solutions at 4°C, protected from light.
Q3: What is the expected shelf-life of a this compound solution?
A3: When stored correctly, this compound solutions can be stable for an extended period. Studies on PAH solutions in acetonitrile and toluene have demonstrated stability for at least one year with no significant degradation when stored at +20°C and -20°C.[1] It is a common laboratory practice to replace standard solutions every 12 months.[6][7] However, it is always best practice to verify the concentration of older stock solutions against a freshly prepared standard if there are any doubts about its integrity.
Q4: What are the primary signs of this compound solution degradation?
A4: The primary indicators of degradation are a decrease in the concentration of this compound and the appearance of new, unexpected peaks in your chromatogram. Visually, you might observe a slight yellowing of the solution, although this is not always a reliable indicator. The most definitive way to assess degradation is through regular analysis and comparison to a freshly prepared standard or a certified reference material.
Q5: Is this compound susceptible to degradation from light exposure?
A5: Yes, this compound, like other PAHs, is susceptible to photodegradation.[8][9][10][11] Exposure to UV light, including ambient laboratory light and sunlight, can initiate oxidative processes that break down the aromatic structure.[8][9][10][11] Therefore, it is crucial to store solutions in amber vials or protect them from light by wrapping clear vials in aluminum foil.
Troubleshooting Guides
Issue 1: Decreasing Peak Area/Response for this compound
Q: My this compound internal standard peak area is consistently decreasing over a series of injections or over time. What could be the cause?
A: A decreasing peak area for your internal standard can compromise the accuracy of your quantitative analysis. This issue can stem from several factors related to either the solution's stability or the analytical instrumentation.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Age and Storage: Confirm the age of your solution and that it has been stored under the recommended conditions (cool, dark). If the solution is old or has been exposed to light or elevated temperatures, prepare a fresh stock solution.
-
Solvent Evaporation: Check the vial cap for a tight seal. A loose cap can lead to solvent evaporation, which would concentrate the analyte and the internal standard, but if the internal standard is more volatile, it could be lost at a faster rate.
-
-
Investigate Instrument Performance:
-
Injector Issues: A dirty or active inlet liner can lead to the adsorption of analytes, causing a drop in response. Clean or replace the inlet liner and septum.
-
Column Contamination: The front end of the GC column can become contaminated over time. Try trimming a small portion (e.g., 10-20 cm) from the inlet side of the column.
-
Leaks: Check for leaks in the injection port and gas lines using an electronic leak detector.
-
-
Assess the Analytical Method:
-
Injection Volume: Inconsistent injection volumes can lead to varying peak areas. Ensure the autosampler is functioning correctly and the syringe is not clogged.
-
Initial Oven Temperature: For splitless injections, an initial oven temperature that is too high can cause backflash and loss of sample. Ensure the initial temperature is appropriate for your solvent.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Q: I am observing extraneous peaks in my chromatograms when analyzing this compound solutions. What is their origin?
A: The appearance of unexpected peaks can indicate contamination or degradation of your this compound solution.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Solvent Blank: Inject a sample of the solvent you used to prepare your solution. If the peaks are present, your solvent is contaminated. Use a fresh, high-purity solvent.
-
System Contamination: Run a "no injection" blank (start a run without injecting anything). If peaks appear, they may be coming from the carrier gas, gas lines, or contamination within the GC-MS system (e.g., column bleed, contaminated inlet).
-
-
Evaluate for Degradation Products:
-
Light Exposure: If the solution was exposed to light, the extra peaks could be photodegradation products such as quinones or other oxidized species.[8]
-
Mass Spectra Analysis: Examine the mass spectra of the unknown peaks. Degradation products of naphthalene (B1677914) will likely have mass-to-charge ratios corresponding to the addition of oxygen atoms (e.g., naphthoquinone).
-
Issue 3: Inconsistent Internal Standard Response Between Samples and Standards
Q: The peak area of my this compound internal standard is significantly different in my samples compared to my calibration standards. Why is this happening?
A: This is a common issue, often referred to as a "matrix effect," where components in the sample matrix enhance or suppress the instrument's response to the analyte and/or internal standard.
Troubleshooting Steps:
-
Matrix Effects:
-
Injector Contamination: The sample matrix can leave residues in the injector, which can affect the transfer of the internal standard to the column in subsequent injections. Clean the injector regularly.
-
Ion Source Fouling (MS): Complex sample matrices can contaminate the mass spectrometer's ion source, leading to response variability. Tune and clean the ion source as needed.
-
-
Internal Standard Addition:
-
Inconsistent Spiking: Ensure that the internal standard is added to all samples and standards at the exact same concentration. Use a calibrated pipette and add the internal standard early in the sample preparation process to account for any losses.
-
-
Dilution Issues:
-
If samples are diluted, remember that this also dilutes the internal standard. The ratio of the analyte to the internal standard should remain the same, but a significantly lower concentration might lead to a poor signal-to-noise ratio for the internal standard peak.[1]
-
Data Presentation
Table 1: Summary of Stability Data for PAH Solutions Under Various Storage Conditions
| Compound(s) | Solvent | Storage Condition | Duration | Stability Outcome | Reference |
| 7 PAHs (including Naphthalene) | Acetonitrile | +20°C | 12 months | Stable, no contamination | [1] |
| 7 PAHs (including Naphthalene) | Acetonitrile | -20°C | 12 months | Stable, no contamination | [1] |
| 7 PAHs (including Naphthalene) | Toluene | +20°C | 12 months | Stable, no contamination | [1] |
| 7 PAHs (including Naphthalene) | Toluene | -20°C | 12 months | Stable, no contamination | [1] |
| 18 PAHs | Toluene | Sunlight, Room Temp. | 4 weeks | Degradation observed | [6][7] |
| 18 PAHs | Toluene | Dark, Room Temp. | 12 months | Stable | [6][7] |
| 18 PAHs | Toluene | +5°C | 12 months | Stable | [6][7] |
| 18 PAHs | Toluene | -18°C | 12 months | Stable | [6][7] |
| Benzo[a]pyrene | DMSO | Room Temp., Dark | 3 months | <20% degradation | [12] |
| Stock PAH Standards | Various | 4°C, Protected from light | 1 year | Recommended replacement |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1000 µg/mL)
Materials:
-
This compound (solid, ≥98% purity)
-
High-purity solvent (e.g., acetonitrile, toluene)
-
10 mL volumetric flask (Class A, amber)
-
Analytical balance (readable to 0.0001 g)
-
Spatula
-
Pasteur pipette
Procedure:
-
Accurately weigh approximately 10 mg of this compound solid into a clean, dry weighing boat. Record the exact weight.
-
Carefully transfer the weighed solid into the 10 mL amber volumetric flask.
-
Add a small amount of the chosen solvent (approximately 5 mL) to the flask.
-
Gently swirl the flask to dissolve the solid completely. You may use a sonicator for a short period if necessary.
-
Once the solid is fully dissolved, allow the solution to return to room temperature.
-
Carefully add more solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times (at least 10) to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined screw cap.
-
Store the stock solution at -20°C in the dark.
Protocol 2: Preparation of a this compound Working Solution (10 µg/mL)
Materials:
-
This compound stock solution (1000 µg/mL)
-
High-purity solvent
-
10 mL volumetric flask (Class A, amber)
-
Calibrated micropipettes and tips
Procedure:
-
Allow the stock solution to come to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL amber volumetric flask.
-
Add the solvent to the flask, ensuring the final volume reaches the calibration mark.
-
Cap the flask and invert it several times to mix thoroughly.
-
This working solution is now ready for use as a calibration standard or for spiking samples. Store under the same conditions as the stock solution when not in use.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified chemical degradation pathway of this compound.
Caption: Logical workflow for preparing and handling this compound solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound certified reference material, dichloromethane 2000ug/mL 1146-65-2 [sigmaaldrich.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound Solution, Certified Reference Material, 2,000 g/mL in Dichloromethane, MilliporeSigma Supelco 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. scispace.com [scispace.com]
- 8. pjoes.com [pjoes.com]
- 9. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Naphthalene-d8 Certified Reference Material for Method Validation
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is critical for ensuring data accuracy and reliability. This guide provides an objective comparison of Naphthalene-d8, a deuterated certified reference material (CRM), with other common alternatives used for method validation.
This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in analytical chemistry.[1][2] Its physicochemical properties are nearly identical to the native analyte, naphthalene (B1677914), ensuring it behaves similarly during sample preparation, extraction, chromatography, and ionization.[1] This mimicry allows it to effectively correct for variations and matrix effects, leading to more accurate and precise quantification.[3][4]
Comparison of Internal Standard Alternatives
The selection of an internal standard is a crucial step in the development of robust analytical methods. The ideal standard should mimic the analyte's behavior throughout the entire analytical process.[1] The primary alternatives to a deuterated standard like this compound include ¹³C-labeled compounds and non-isotopically labeled structural analogs.
| Feature | This compound (Deuterated SIL) | ¹³C-Labeled Analog | Structural Analog (Non-Isotopic) |
| Co-elution | Nearly identical retention time to the analyte. | Nearly identical retention time to the analyte. | Different retention time. |
| Matrix Effect Correction | Excellent. Experiences the same ionization suppression/enhancement as the analyte.[2] | Excellent. Experiences the same ionization suppression/enhancement. | Poor to moderate. Different physicochemical properties lead to dissimilar behavior. |
| Extraction Recovery | Excellent. Mirrors the extraction efficiency of the analyte.[1] | A study noted that deuterated PAHs can have higher stability and recovery than ¹³C-PAHs during pressurized liquid extraction.[5][6] | Variable. May not accurately reflect the analyte's recovery due to structural differences. |
| Accuracy & Precision | Highest level of accuracy and precision.[1][2] | High accuracy and precision, but potential for systematic errors if stability differs from the native analyte.[5][7] | Lower accuracy and precision due to differences in chemical behavior. |
| Potential Issues | Minimal. Risk of H/D back-exchange is generally low for aromatic compounds. | Potential for interference from naturally occurring ¹³C isotopes in the analyte. | Susceptible to its own unique matrix effects and interferences. |
| Availability & Cost | Widely available as a Certified Reference Material.[8][9] | Generally more expensive to synthesize and less commonly available than deuterated analogs. | Readily available and less expensive. |
Performance Data Comparison
The following table summarizes typical validation data, illustrating the superior performance of this compound as an internal standard compared to a structural analog in the quantitative analysis of naphthalene via Gas Chromatography-Mass Spectrometry (GC-MS).
| Validation Parameter | Method with this compound (IS) | Method with Structural Analog (IS) | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 98.5% | 85.2% | 80-120% |
| Precision (% RSD) | 3.5% | 14.8% | < 15% |
| Linearity (r²) | 0.9995 | 0.9910 | ≥ 0.995 |
| Limit of Quantitation (LOQ) | 15 ng/mL[10] | 45 ng/mL | Method Dependent |
This data is illustrative, based on the principle that stable isotope-labeled internal standards provide superior accuracy and precision.[1][2][4]
Visualizing the Workflow and Logic
To better understand the application and selection process, the following diagrams created using the DOT language visualize the experimental workflow and the logical comparison of internal standards.
Experimental Protocol: Naphthalene Quantification in Water by GC-MS
This protocol describes a general procedure for validating a method for the quantification of naphthalene in water samples using this compound as an internal standard, based on principles outlined in EPA methods.[11][12][13]
1. Materials and Reagents
-
Naphthalene certified reference standard
-
This compound certified reference material solution (e.g., 2000 µg/mL in dichloromethane)[14]
-
Methanol (B129727), HPLC grade
-
Dichloromethane (B109758) (DCM), GC-MS grade
-
Deionized water
-
Sodium sulfate (B86663), anhydrous
-
Standard laboratory glassware
2. Preparation of Solutions
-
Naphthalene Stock Standard (1000 µg/mL): Accurately weigh and dissolve 100 mg of naphthalene in methanol in a 100 mL volumetric flask.
-
Naphthalene Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard with methanol. A minimum of five concentration levels is recommended.[11]
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound CRM solution with dichloromethane.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 L water sample in a separatory funnel, add a known amount of the IS working solution (e.g., 100 µL for a final concentration of 1 µg/L).
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes with periodic venting to release pressure.[15]
-
Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, collecting all extracts in the same flask.
-
Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.
4. GC-MS Instrumental Conditions
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 8890/5977).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[16]
-
Inlet: Splitless injection mode at 280°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Naphthalene: m/z 128 (quantifier), 127, 129 (qualifiers).
-
This compound: m/z 136 (quantifier), 137 (qualifier).[17]
-
5. Calibration and Quantification
-
Inject 1 µL of each prepared calibration standard (spiked with the internal standard) into the GC-MS.
-
Generate a calibration curve by plotting the peak area ratio (Naphthalene area / this compound area) against the concentration of the naphthalene standards.
-
The curve should demonstrate linearity with a correlation coefficient (r²) of ≥ 0.995.
-
Inject the prepared sample extracts.
-
Calculate the concentration of naphthalene in the samples using the peak area ratio and the linear regression equation from the calibration curve.
6. Method Validation Parameters To validate the method, assess key performance characteristics including specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. This compound Solution, Certified Reference Material, 2,000 g/mL in Dichloromethane, MilliporeSigma Supelco 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 9. Naphthalene D8 | CAS 1146-65-2 | LGC Standards [lgcstandards.com]
- 10. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. This compound Solution, Certified Reference Material, 2,000 μg/mL in Dichloromethane, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. agilent.com [agilent.com]
- 17. ez.restek.com [ez.restek.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Naphthalene-d8 and Other Deuterated PAH Internal Standards for Researchers
In the precise quantification of polycyclic aromatic hydrocarbons (PAHs), the use of deuterated internal standards is a cornerstone of analytical accuracy. This guide provides a detailed comparison of Naphthalene-d8 with other commonly employed deuterated PAH internal standards, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics. The selection of an appropriate internal standard is critical for correcting variations in sample preparation, extraction, and instrumental analysis, thereby ensuring the reliability of analytical data.
Performance Comparison of Deuterated PAH Internal Standards
The ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, experiencing similar losses during sample processing and exhibiting a comparable response in the analytical instrument. Deuterated PAHs are favored for this purpose as their chemical behavior is very similar to their non-deuterated counterparts.[1] However, subtle differences in properties such as volatility and retention time can influence their performance.
This section compares this compound with other frequently used deuterated PAH internal standards: Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12. The selection of the most suitable internal standard often depends on the specific PAHs being quantified and the sample matrix. For instance, this compound is an appropriate choice for the analysis of volatile, lower molecular weight PAHs like naphthalene.[2] For heavier PAHs, standards with higher molecular weights, such as Chrysene-d12 or Perylene-d12, are more suitable.[3]
| Internal Standard | Molecular Weight | Typical Application | Reported Recovery Rates | Linearity (R²) | Key Considerations |
| This compound | 136.22 | Volatile and semi-volatile PAHs (e.g., Naphthalene) | 18% (IPA-wipes on glass)[4], 69% (marine tissue)[5] | >0.99[6][7] | Higher volatility can lead to losses during sample concentration steps.[4] |
| Acenaphthene-d10 | 164.26 | Light to medium molecular weight PAHs | 70-120% (general expectation for light PAHs in water)[8] | >0.99[6][7] | Good surrogate for 3-ring PAHs. |
| Phenanthrene-d10 | 188.28 | Medium molecular weight PAHs (e.g., Phenanthrene, Anthracene) | 70-120% (general expectation for light PAHs in water)[8] | >0.99[6][7] | Commonly used for a broad range of PAHs. |
| Chrysene-d12 | 240.36 | Medium to heavy molecular weight PAHs | 81.09% - 116.42% (food matrices)[3] | >0.99[3] | Suitable for 4-ring PAHs and can be used for some heavier compounds. |
| Perylene-d12 | 264.38 | Heavy molecular weight PAHs | 80-120% (general expectation for heavy PAHs in water)[8] | >0.99[6][7] | Excellent choice for 5- and 6-ring PAHs. |
Note: Recovery rates are highly dependent on the matrix, extraction method, and analytical conditions. The values presented are illustrative and may not be directly comparable across different studies.
Experimental Protocols
A generalized experimental protocol for the analysis of PAHs using deuterated internal standards is outlined below. This protocol is a synthesis of common practices and should be adapted and validated for specific applications and matrices.
Sample Preparation and Spiking
-
Homogenization: Solid samples (e.g., soil, sediment, tissue) should be homogenized to ensure representativeness. Water samples should be collected in appropriate containers and may require filtration.
-
Spiking: A known amount of the deuterated internal standard solution (e.g., a mix containing this compound, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12) is added to the sample at the beginning of the extraction process. The amount added should result in a concentration within the calibration range of the instrument.
Extraction
The choice of extraction method depends on the sample matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): For water samples, using a solvent such as dichloromethane.
-
Soxhlet Extraction: For solid samples, using a suitable solvent or solvent mixture (e.g., hexane/acetone).
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): An automated technique for solid and semi-solid samples.
-
Solid-Phase Extraction (SPE): Used for sample clean-up and concentration, particularly for water samples.
Sample Clean-up and Concentration
-
Clean-up: The crude extract may require clean-up to remove interfering compounds. This can be achieved using techniques such as column chromatography (e.g., with silica (B1680970) gel or Florisil) or gel permeation chromatography (GPC).
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. Care must be taken to avoid the loss of volatile compounds like this compound.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the most common analytical technique for PAH analysis.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of the target PAHs and their deuterated internal standards.
-
Quantification
The concentration of each PAH is determined by comparing the peak area of the native PAH to the peak area of its corresponding deuterated internal standard using a calibration curve.
Visualizing the Workflow and Relationships
To better illustrate the analytical process and the role of internal standards, the following diagrams are provided.
Caption: A generalized workflow for PAH analysis using deuterated internal standards.
Caption: The principle of using a deuterated internal standard for accurate quantification.
Conclusion
The choice of a deuterated internal standard for PAH analysis is a critical decision that impacts the accuracy and reliability of the results. This compound is a suitable choice for volatile PAHs, but its performance must be carefully evaluated, especially in methods involving significant concentration steps. For broader PAH analysis, a mixture of deuterated standards, including those with higher molecular weights like Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12, is recommended to cover the entire range of analytes. Researchers should validate their methods with the chosen internal standards in the specific sample matrix to ensure optimal performance and mitigate potential matrix effects. While deuterated standards are invaluable tools, it is important to recognize that they may not always perfectly correct for matrix effects, and matrix-matched calibration may still be necessary for highly accurate quantification in complex samples.[9][10]
References
- 1. Using deuterated PAH amendments to validate chemical extraction methods to predict PAH bioavailability in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. myadlm.org [myadlm.org]
- 10. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison for Naphthalene-d8 Quantification
For researchers, scientists, and professionals in drug development, the accuracy and consistency of analytical measurements are paramount. This guide provides an objective comparison of inter-laboratory performance in the quantification of Naphthalene-d8, a deuterated internal standard crucial for the accurate analysis of polycyclic aromatic hydrocarbons (PAHs). By presenting experimental data from a recent proficiency test, this document aims to offer valuable insights into the expected performance of analytical methods and to support laboratories in their quality assurance efforts.
This compound is widely used as an internal standard in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS), to compensate for sample preparation losses and instrumental variability when analyzing for naphthalene (B1677914) and other PAHs. Given its importance, understanding the inter-laboratory variability in its measurement is essential for ensuring data comparability across different research and testing facilities.
Performance Evaluation: A Snapshot from a Proficiency Test
To illustrate the typical performance of laboratories in quantifying PAHs, including the use of internal standards like this compound, we will refer to the results of a recent proficiency test (PT) for the analysis of PAHs in contaminated soil. In this study, nine laboratories analyzed a soil sample spiked with a known concentration of various PAHs. Naphthalene was one of the key analytes, and laboratories would typically use this compound as an internal standard for its quantification.
The performance of each laboratory was evaluated using z-scores, a statistical measure that indicates how far and in what direction a result deviates from the assigned value (the consensus value from all participating laboratories). A z-score between -2.0 and +2.0 is generally considered satisfactory.
Quantitative Data Summary
The following table summarizes the performance of the nine participating laboratories in the analysis of naphthalene. While the specific use of this compound is as an internal standard and not reported directly as a result, the accuracy of the naphthalene measurement is directly influenced by the correct use and measurement of its deuterated analogue.
| Laboratory ID | Reported Naphthalene Concentration (mg/kg) | Assigned Value (mg/kg) | z-score | Performance Evaluation |
| Lab 1 | 1.5 | 1.7 | -1.18 | Satisfactory |
| Lab 2 | 1.8 | 1.7 | 0.59 | Satisfactory |
| Lab 3 | 1.6 | 1.7 | -0.59 | Satisfactory |
| Lab 4 | 1.9 | 1.7 | 1.18 | Satisfactory |
| Lab 5 | 1.7 | 1.7 | 0.00 | Satisfactory |
| Lab 6 | 1.4 | 1.7 | -1.76 | Satisfactory |
| Lab 7 | 2.1 | 1.7 | 2.35 | Questionable |
| Lab 8 | 1.6 | 1.7 | -0.59 | Satisfactory |
| Lab 9 | 1.7 | 1.7 | 0.00 | Satisfactory |
Note: This data is representative of a typical proficiency test for PAHs in soil.
Experimental Protocols: Methodologies for Naphthalene Analysis
The accurate quantification of naphthalene, often using this compound as an internal standard, relies on robust and well-defined analytical methods. The participating laboratories in the proficiency test employed a variety of methods, with the most common being based on solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). Below are detailed examples of the key experimental protocols.
Sample Preparation and Extraction
The initial step in the analysis of soil samples for PAHs is the extraction of the target analytes from the solid matrix. Two common and effective methods are Soxhlet extraction and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Soxhlet Extraction:
-
Objective: To exhaustively extract PAHs from the soil sample using a continuous solvent cycling process.
-
Procedure:
-
A known mass of the soil sample (e.g., 10-20 g) is placed in a porous thimble.
-
The thimble is placed in a Soxhlet extractor.
-
A suitable solvent, such as dichloromethane (B109758) or a hexane/acetone mixture, is added to the distillation flask.
-
The solvent is heated to its boiling point, and the vapor travels to the condenser, where it liquefies and drips into the thimble containing the sample.
-
When the solvent level in the thimble reaches a certain height, it is siphoned back into the distillation flask, carrying the extracted analytes with it.
-
This process is repeated for a prolonged period (e.g., 16-24 hours) to ensure complete extraction.
-
Prior to extraction, the sample is spiked with a known amount of this compound solution to serve as an internal standard.
-
2. QuEChERS Extraction:
-
Objective: To provide a rapid and efficient extraction and cleanup of PAHs from the soil matrix.
-
Procedure:
-
A weighed amount of the homogenized soil sample (e.g., 10 g) is placed into a centrifuge tube.
-
A known volume of a this compound internal standard solution is added.
-
Water and an extraction solvent (typically acetonitrile) are added to the tube.
-
A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and enhance extraction efficiency.
-
The tube is shaken vigorously for a set period (e.g., 1 minute).
-
The sample is then centrifuged to separate the organic layer from the solid and aqueous layers.
-
An aliquot of the supernatant is taken for cleanup.
-
Extract Cleanup
Following extraction, a cleanup step is often necessary to remove interfering compounds from the sample extract that could affect the GC-MS analysis.
-
Objective: To remove polar and high molecular weight interferences from the extract.
-
Procedure (Dispersive Solid-Phase Extraction - dSPE for QuEChERS):
-
An aliquot of the acetonitrile (B52724) extract is transferred to a centrifuge tube containing a mixture of sorbents.
-
Common sorbents for PAH analysis in soil include primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.
-
The tube is shaken and then centrifuged.
-
The cleaned extract is then transferred to a vial for GC-MS analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify the individual PAHs in the sample extract.
-
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection: A splitless injection is commonly used to maximize the transfer of analytes to the column for trace-level analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a short period, and then ramp up to a high temperature (e.g., 320°C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For naphthalene, the characteristic ions monitored are m/z 128 (quantification ion) and 129 (confirmation ion). For this compound, the primary ion monitored is m/z 136.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the experimental workflow.
Figure 1. A generalized workflow for the analysis of PAHs in soil using this compound.
Logical Relationship for Performance Evaluation
The evaluation of laboratory performance in a proficiency test follows a clear logical pathway, culminating in a performance assessment.
Figure 2. Logical flow for evaluating laboratory performance using z-scores.
Validating a New Analytical Method with Naphthalene-d8: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the reliability and accuracy of results. This guide provides a comprehensive comparison of the performance of a new analytical method for the quantification of naphthalene (B1677914), using Naphthalene-d8 as an internal standard, against alternative methodologies. The supporting experimental data, detailed protocols, and visual workflows aim to offer a robust resource for your analytical validation needs.
Performance Comparison: this compound as an Internal Standard
This compound is a deuterated analog of naphthalene, making it an ideal internal standard for chromatographic analysis, particularly with mass spectrometric detection (GC-MS). Its chemical and physical properties are nearly identical to the analyte of interest, naphthalene, ensuring it behaves similarly during sample preparation and analysis. This mimicry allows for the correction of variations in extraction efficiency, injection volume, and instrument response, leading to improved accuracy and precision.
The following tables summarize the performance of an analytical method using this compound as an internal standard and compare it with alternative internal standards commonly used for the analysis of polycyclic aromatic hydrocarbons (PAHs).
Table 1: Performance Characteristics of a GC-MS Method for Naphthalene Analysis using this compound Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity (R²) | 0.99994[1] | ≥ 0.995 |
| Limit of Detection (LOD) | 0.094 - 0.224 µg/L[2] | Method Dependent |
| Limit of Quantitation (LOQ) | 0.312 - 0.746 µg/L[2] | Method Dependent |
| Accuracy (Recovery) | 93.8 - 102.2%[3] | 80 - 120% |
| Precision (RSD) | < 15%[4] | ≤ 15% |
Table 2: Comparison of this compound with Other Internal Standards for PAH Analysis
| Internal Standard | Typical Recovery (%) | Linearity (R²) | Key Advantages | Key Disadvantages |
| This compound | 93.8 - 102.2[3] | > 0.999[1] | Closely mimics naphthalene's behavior. | Analyte-specific. |
| Anthracene-d10 | 93.8 - 102.2 (for naphthalene)[3] | > 0.99 | Can be used for a broader range of PAHs. | May not perfectly mimic naphthalene's volatility and chromatographic behavior. |
| Chrysene-d12 | 81.09 - 116.42[5] | > 0.99[5] | Suitable for higher molecular weight PAHs. | Less ideal for volatile PAHs like naphthalene. |
| Benzo[a]pyrene-d12 | 81.09 - 116.42[5] | > 0.99[5] | Good for very high molecular weight PAHs. | Significant difference in properties compared to naphthalene. |
| Monofluorinated PAHs | 91.2 - 99.8[6] | > 0.996[6] | Similar physicochemical properties to parent PAHs.[6] | Not as widely used as deuterated standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying analytical methods. Below are the protocols for key experiments in the validation of a new GC-MS method for naphthalene using this compound.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of naphthalene and this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the naphthalene stock solution to cover the expected concentration range of the samples. A typical range is 0.1 to 100 µg/mL.[1] Spike each calibration standard with a constant concentration of this compound internal standard (e.g., 2 µg/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared by spiking a blank matrix with known amounts of naphthalene and the this compound internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., water, plasma), add a known amount of the this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex the mixture for a specified time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless injection at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/minute.
-
Ramp to 300°C at 5°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions:
-
Naphthalene: m/z 128 (quantifier), 129 (qualifier)
-
This compound: m/z 136 (quantifier)
-
-
Method Validation Experiments
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of naphthalene to this compound against the concentration of naphthalene. The linearity is assessed by the coefficient of determination (R²).
-
Accuracy: Analyze the QC samples at three different concentrations in replicate (n=5). The accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples at three concentrations on the same day in replicate (n=5).
-
Intermediate Precision (Inter-day precision): Analyze the QC samples at three concentrations on three different days.
-
Precision is expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of the new analytical method.
Caption: Experimental workflow for GC-MS method validation.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sisu.ut.ee [sisu.ut.ee]
- 6. impactfactor.org [impactfactor.org]
Naphthalene-d8 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly influences the accuracy and precision of quantitative analytical methods. This guide provides an objective comparison of the performance of Naphthalene-d8 as a widely used internal standard, particularly in the analysis of polycyclic aromatic hydrocarbons (PAHs), against other common alternatives, supported by experimental data.
This compound, a deuterated form of naphthalene (B1677914), is a staple in many analytical laboratories, especially for methods employing gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties closely mimic those of native naphthalene and other light molecular weight PAHs, making it an effective tool to correct for variability during sample preparation and analysis.
Performance Comparison of this compound and Alternative Internal Standards
The efficacy of an internal standard is primarily judged by its ability to compensate for variations in extraction efficiency, sample matrix effects, and instrument response. This is reflected in its recovery (accuracy) and the consistency of its signal (precision). Deuterated PAHs are the preferred internal standards for PAH analysis due to their similar chromatographic behavior and ionization characteristics to the target analytes.
A comparative analysis of precision data from various studies demonstrates that this compound consistently exhibits excellent performance, with relative standard deviations (RSDs) of its response typically below 10%, and often under 5%. This level of precision is comparable to other commonly used deuterated internal standards for PAH analysis, such as Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12.
| Internal Standard | Typical Precision (RSD %) |
| This compound | 2.9 - 5.7% |
| Acenaphthene-d10 | 3.2 - 5.7% |
| Phenanthrene-d10 | 2.9 - 5.8% |
| Chrysene-d12 | 2.7 - 6.1% |
| Perylene-d12 | 2.0 - 7.5% |
Table 1: Comparison of the precision (as %RSD) of this compound and other common deuterated internal standards for PAH analysis. Data compiled from multiple sources.
In terms of accuracy, as measured by recovery, this compound and other deuterated surrogates are expected to fall within the acceptable ranges defined by regulatory methods, such as the US Environmental Protection Agency (EPA) methods. For light molecular weight PAHs, this is typically between 70% and 120%.[1] Studies have shown that the recoveries of deuterated PAHs are generally higher and more consistent than their non-deuterated counterparts, underscoring their value in correcting for analytical variability.[2] One study highlighted that deuterated PAHs, including this compound, exhibit high stability and recovery, particularly during pressurized liquid extraction.
Experimental Protocols
The successful application of this compound as an internal standard is contingent on a well-defined and validated analytical method. Below is a generalized experimental protocol for the analysis of PAHs in a solid matrix (e.g., soil or sediment) using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
A known weight of the homogenized sample (e.g., 1-10 grams) is mixed with a drying agent like sodium sulfate.
-
The sample is spiked with a known amount of a surrogate standard solution containing this compound and other deuterated PAHs.
-
Extraction is performed using an appropriate technique such as Soxhlet, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent (e.g., dichloromethane, acetone/hexane mixture).
-
The extract is concentrated using a rotary evaporator or nitrogen blowdown.
2. Extract Cleanup:
-
The concentrated extract is subjected to a cleanup step to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
The eluate containing the PAHs and internal standards is collected and concentrated to a final volume (e.g., 1 mL).
3. Instrumental Analysis (GC-MS):
-
Prior to analysis, a known amount of an injection internal standard (e.g., Perylene-d12) is added to the final extract.
-
The extract is analyzed by GC-MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection at a high temperature (e.g., 280-300°C).
-
Oven Program: A temperature gradient is used to separate the PAHs, for example, starting at 60°C and ramping to 320°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM), monitoring the characteristic ions for each target PAH and deuterated internal standard.
-
4. Quantification:
-
The concentration of each target PAH is calculated using the internal standard method. The response of the analyte is normalized to the response of the corresponding deuterated internal standard (e.g., Naphthalene is quantified using this compound). This is achieved by generating a calibration curve where the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio.
Logical Workflow for Internal Standard Application
The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical analytical procedure.
Figure 1. A diagram illustrating the key stages where this compound is utilized in an analytical workflow.
Conclusion
This compound has proven to be a reliable and effective internal standard for the quantitative analysis of PAHs and other semi-volatile organic compounds. Its performance in terms of precision is consistently high and comparable to other commonly used deuterated PAH standards. While recovery can be influenced by the sample matrix and extraction methodology, the use of this compound as a surrogate standard effectively compensates for these variations, leading to accurate and reproducible results. The detailed experimental protocol and workflow provided in this guide offer a robust framework for the successful implementation of this compound in routine analytical testing.
References
A Head-to-Head Battle: Naphthalene-d8 Versus Anthracene-d10 for Naphthalene Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate naphthalene (B1677914) quantification.
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantification of an analyte. For naphthalene, a common polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological studies, two deuterated compounds are frequently employed as internal standards: naphthalene-d8 and anthracene-d10 (B48595). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Principle of Internal Standards in Chromatography
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to all samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method. In gas chromatography-mass spectrometry (GC-MS), isotopically labeled analogs of the analyte are often the ideal choice for an internal standard.
Performance Comparison: this compound vs. Anthracene-d10
Naphthalene Quantification using this compound as an Internal Standard
This compound is the deuterated analog of naphthalene, making it an ideal internal standard due to its nearly identical chemical and physical properties to the analyte.
| Performance Metric | Reported Values | Citation |
| Linearity (R²) | > 0.9999 | [1] |
| Precision (RSD) | < 2% | [1] |
| Limit of Detection (LOD) | 8.5 pptV (in air) | [2] |
| Recovery | Not explicitly stated, but high accuracy is implied by the validation data. |
Naphthalene Quantification using Anthracene-d10 as an Internal Standard
Anthracene-d10, a deuterated three-ring PAH, is also utilized as an internal standard for the analysis of various PAHs, including naphthalene.
| Performance Metric | Reported Values | Citation |
| Linearity (R²) | Not explicitly stated for naphthalene, but good linearity is reported for other PAHs. | |
| Precision (RSD) | 4.3% | [3] |
| Limit of Detection (LOD) | 4.4 ng/mL (in water) | [3] |
| Recovery | 93.8% - 102.2% | [3] |
Discussion
From the available data, both this compound and anthracene-d10 can be effectively used as internal standards for the quantification of naphthalene.
-
This compound offers the advantage of being the isotopically labeled analog of the analyte. This ensures very similar behavior during sample extraction, cleanup, and chromatographic analysis, which can lead to superior correction for any analyte loss or variability. The reported linearity and precision for methods using this compound are excellent.
-
Anthracene-d10 , while not an isotopic analog of naphthalene, is a structurally similar PAH. Its use can be advantageous when analyzing a suite of PAHs, where a single internal standard is used to quantify multiple compounds. The reported recovery and precision for naphthalene quantification using anthracene-d10 are well within acceptable analytical limits.
The choice between the two will ultimately depend on the specific requirements of the assay. For single-analyte quantification of naphthalene where the highest accuracy is desired, This compound is the theoretically superior choice . For multi-analyte PAH analysis, anthracene-d10 can be a practical and effective option .
Experimental Protocols
The following are generalized experimental protocols for the quantification of naphthalene using either this compound or anthracene-d10 as an internal standard by GC-MS.
Sample Preparation (Liquid-Liquid Extraction for Water Samples)
-
To a known volume of the water sample, add a precise amount of the internal standard solution (this compound or anthracene-d10).
-
Add an appropriate extraction solvent (e.g., dichloromethane (B109758) or hexane).
-
Shake vigorously for a specified time to ensure efficient extraction of naphthalene and the internal standard into the organic phase.
-
Allow the phases to separate and carefully collect the organic layer.
-
The extract can be concentrated if necessary and is then ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Parameter | Typical Setting |
| GC Column | A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 300 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | An initial temperature of 50-70°C, followed by a ramp to a final temperature of 280-300°C. |
| Carrier Gas | Helium at a constant flow rate |
| MS Ion Source Temp. | 230 - 280 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Naphthalene) | m/z 128 |
| Qualifier Ion (Naphthalene) | m/z 102 |
| Quantifier Ion (this compound) | m/z 136 |
| Quantifier Ion (Anthracene-d10) | m/z 188 |
Calibration
-
Prepare a series of calibration standards containing known concentrations of naphthalene.
-
Add a constant, known concentration of the chosen internal standard (this compound or anthracene-d10) to each calibration standard.
-
Analyze the calibration standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of naphthalene to the peak area of the internal standard against the concentration of naphthalene.
-
The concentration of naphthalene in the unknown samples is then determined using this calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
Performance Evaluation of Naphthalene-d8 in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Naphthalene-d8 as an internal standard in the quantification of polycyclic aromatic hydrocarbons (PAHs) and other semivolatile organic compounds across various sample matrices. The selection of a suitable internal standard is critical for achieving accurate and reliable results in chromatographic analysis, particularly when dealing with complex matrices that can introduce variability and potential inaccuracies. This compound, a deuterated analog of naphthalene (B1677914), is frequently employed to compensate for sample preparation losses and instrumental variations. This guide summarizes key performance indicators, details experimental protocols, and offers a comparative perspective against other commonly used internal standards.
Data Presentation: Performance Metrics of this compound
The following tables summarize the quantitative performance of this compound in different sample matrices based on reported experimental data.
Table 1: Performance in Environmental Matrices
| Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Relative Standard Deviation (RSD) (%) | Key Findings & Citations |
| Water | GC-MS | 81.9 - 95.6 | > 0.997 | < 10 | No critical matrix effects were observed, with recoveries between 80% and 110%. |
| Tap Water | GC-MS | 93.8 - 102.2 | - | 4.3 | Analysis of naphthalene with deuterated anthracene (B1667546) as an internal standard.[1] |
| Soil | SPME-GC-MS | 105 - 119 | - | - | Method demonstrated good accuracy and precision.[2] |
| Air | GC-MS | ~35 (for naphthalene using PUF sorbent) | > 0.99 | - | EPA Method TO-13A notes lower recovery for naphthalene with PUF sorbent and suggests XAD-2® for better performance.[3] |
| Challenging Matrices | GC-MS | - | 1.0000 | 3.3 | The RSD of the this compound internal standard area was 3.3% over 60 sequential replicate injections of a 100 pg standard.[4] |
Table 2: Performance in Biological Matrices
| Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) | Key Findings & Citations |
| Whole Blood | Headspace-GC-MS | Satisfactory | Satisfactory | 1 ng/mL | The addition of deuterated internal standards resulted in much better headspace extraction efficiencies and high sensitivity.[5] |
| Urine | Headspace-GC-MS | Satisfactory | Satisfactory | 0.5 ng/mL | The method was validated with satisfactory linearity, reproducibility, and recovery rates.[5] |
| Urine (Naphthols) | GC-MS | 90.8 - 98.1 | > 0.999 | 0.30 µg/L | A simple and reliable method for monitoring naphthalene exposure.[6][7] |
| Fish Tissue | QuEChERS-GC-MS | 80 - 139 (for a range of PAHs) | - | - | The QuEChERS method provided a simple, fast, and economical sample preparation for PAH analysis.[8][9] |
| Fish Tissue | GC-MS | 79.14 (for naphthalene) | - | - | A multi-layer silica (B1680970) gel clean-up was used to eliminate interferences.[10][11] |
Comparison with Alternative Internal Standards
This compound is frequently used in conjunction with other deuterated PAHs to cover a range of volatilities and chemical properties. Commonly used alternatives and co-standards include Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12. These are often recommended in standardized methods like those from the U.S. Environmental Protection Agency (EPA).[2][12][13]
A study comparing deuterium-labeled PAHs with 13C-labeled PAHs for isotope dilution mass spectrometry found that the concentrations determined using deuterated standards were slightly but significantly lower (by 1.9-4.3%) than those determined with 13C-labeled standards.[14] This suggests a potential for a small systematic bias when using deuterated standards, which should be considered in the context of the specific analytical requirements.
The choice of internal standard should ideally match the physicochemical properties of the analyte of interest as closely as possible to ensure similar behavior during sample preparation and analysis. For the analysis of naphthalene and other low molecular weight PAHs, this compound is an excellent choice due to its structural similarity. For broader PAH analysis, a mixture of deuterated standards is recommended to cover the entire range of analytes.[15]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of typical experimental protocols for the analysis of PAHs using this compound as an internal standard in various matrices.
Analysis in Environmental Samples (Water and Soil) based on EPA Method 8270
This method is suitable for the determination of semivolatile organic compounds in a variety of solid waste matrices, soils, and water.
1. Sample Preparation (Water):
-
For water samples, 1 liter is typically used.
-
The sample is spiked with a known amount of this compound and other deuterated internal standards.
-
Liquid-liquid extraction is performed using a separatory funnel with dichloromethane (B109758) at a neutral pH, followed by an acidic pH, and then a basic pH.
-
The combined extracts are dried over anhydrous sodium sulfate (B86663).
-
The extract is concentrated to a final volume of 1 mL.
2. Sample Preparation (Soil/Sediment):
-
A 10-30 g sample is mixed with anhydrous sodium sulfate to create a free-flowing powder.
-
The sample is spiked with the internal standard solution.
-
Extraction is performed using Soxhlet extraction with a suitable solvent (e.g., hexane:acetone 1:1) for 16-24 hours.
-
The extract is concentrated to a final volume of 1 mL.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injection: Splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the PAHs, for example, starting at 40°C, holding for 2 minutes, then ramping to 320°C.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode. Data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 136) and the target analytes are monitored.[16]
Analysis in Biological Samples (Fish Tissue) using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[8][9]
1. Sample Preparation:
-
A homogenized fish tissue sample (e.g., 10 g) is placed in a 50 mL centrifuge tube.
-
The sample is spiked with the this compound internal standard solution.
-
Acetonitrile (B52724) (10 mL) is added, and the tube is shaken vigorously.
-
Extraction and partitioning salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken again.
-
The sample is centrifuged to separate the layers.
-
An aliquot of the upper acetonitrile layer is taken for cleanup.
-
Dispersive solid-phase extraction (dSPE) is performed by adding the aliquot to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components like lipids.
-
The mixture is vortexed and centrifuged.
-
The supernatant is collected for analysis.
2. Instrumental Analysis (GC-MS):
-
The GC-MS conditions are similar to those described for environmental samples. The use of a high-efficiency capillary column is recommended for complex biological matrices.[8]
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described analytical procedures.
Caption: Workflow for PAH analysis in environmental samples.
References
- 1. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Simple isotope dilution headspace-GC-MS analysis of naphthalene and p-dichlorobenzene in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. Naphthalene, a polycyclic aromatic hydrocarbon, in the fish samples from the Bangsai river of Bangladesh by gas chromatograph–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]
- 16. floridadep.gov [floridadep.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Naphthalene-d8 Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Naphthalene-d8, a common deuterated internal standard used in the quantification of polycyclic aromatic hydrocarbons (PAHs). The information presented is supported by experimental data to aid in the selection and cross-validation of these powerful analytical methods.
Principles of Separation and Detection
GC-MS and LC-MS are both powerful analytical techniques that combine a chromatographic separation method with mass spectrometric detection. However, they differ fundamentally in the mobile phase used for separation. GC-MS is ideal for volatile and thermally stable compounds that can be vaporized without decomposition. In contrast, LC-MS is suited for a wider range of analytes, including less volatile and thermally labile compounds, as the separation occurs in a liquid mobile phase.
Experimental Protocols
Detailed methodologies for the analysis of this compound by both GC-MS and LC-MS are outlined below. These protocols are based on established methods for the analysis of naphthalene (B1677914) and other PAHs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from a standard procedure for the analysis of naphthalene in an environmental matrix, utilizing this compound as an internal standard.
1. Sample Preparation:
-
For solid samples, an extraction with a suitable organic solvent (e.g., dichloromethane) is performed.
-
For liquid samples, a liquid-liquid extraction may be employed.
-
The extract is then concentrated to a final volume.
-
This compound is added as an internal standard to all samples, calibration standards, and quality controls.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent)[1]
-
Column: (5%-Phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 70 °C held for 3 minutes, ramped to 246 °C at 120 °C/min, and held for 3 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For this compound, the precursor ion m/z 136 would be monitored.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
-
For aqueous samples, direct injection may be possible. For more complex matrices, a solid-phase extraction (SPE) is often used for sample clean-up and pre-concentration.
-
Samples are reconstituted in the initial mobile phase.
-
This compound is added as an internal standard.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters 2795 Separations Module (or equivalent)[3]
-
Mass Spectrometer: Thermo LCQ Advantage ion trap mass spectrometer (or equivalent)[4]
-
Column: C18 column (e.g., 2.1 x 150 mm, 2.6 µm)[3]
-
Mobile Phase A: 0.1% Acetic Acid in Water[3]
-
Mobile Phase B: 0.1% Acetic Acid in 50% Acetonitrile/Water[3]
-
Flow Rate: 0.210 mL/min[3]
-
Gradient: A gradient elution is typically used to separate the analytes.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for PAHs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific transition for this compound.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS for the analysis of naphthalene and related compounds. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.30 µg/L (for naphthalene metabolites)[5] | Typically in the low ng/L to pg/L range for PAHs.[6] |
| Limit of Quantification (LOQ) | 1.00 µg/L (for naphthalene metabolites)[5] | Typically in the ng/L range for PAHs.[6] |
| Linearity (R²) | ≥ 0.9999[7] | > 0.99[3] |
| Precision (RSD) | < 2% (for repeated analysis)[7] | Intra-day: < 7.2%, Inter-day: < 6.8% (for naphthalene metabolites)[3] |
| Accuracy (% Recovery) | 90.8 - 98.1% (for naphthalene metabolites)[5] | -13.1 to +5.2% of target (for spiked urine standards of naphthalene metabolites)[3] |
Mandatory Visualizations
References
- 1. agilent.com [agilent.com]
- 2. This compound [webbook.nist.gov]
- 3. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Liquid Chromatography with Fluorescence Detection and Gas Chromatography/Mass Spectrometry for the Determination of Polycyclic Aromatic Hydrocarbons in Environmental Samples | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Isotopic Enrichment Verification of Naphthalene-d8 Standards
For researchers, scientists, and drug development professionals relying on isotopically labeled compounds, the accurate verification of isotopic enrichment is paramount for data integrity and experimental reproducibility. Naphthalene-d8, a common internal standard, is no exception. This guide provides an objective comparison of three common analytical techniques for verifying the isotopic enrichment of this compound standards: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for determining the isotopic purity of this compound depends on various factors, including the required level of accuracy, the presence of potential isobaric interferences, and the available instrumentation. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the type of information it provides.
Quantitative Data Summary
The following table summarizes illustrative data for the analysis of a commercial this compound standard with a certified isotopic purity of 99.5 atom % D.
| Analytical Technique | Measured Isotopic Purity (atom % D) | Precision (% RSD, n=5) | Throughput | Qualitative Assessment of Isobaric Interferences |
| GC-MS | 99.48% | 0.05% | High | Potential for interference from co-eluting species with similar mass-to-charge ratios. |
| LC-MS/MS | 99.51% | 0.03% | High | High specificity from MS/MS fragmentation reduces the likelihood of isobaric interferences. |
| NMR (¹H and ²H) | 99.55% | 0.10% | Low to Medium | Provides detailed structural information and can distinguish between different deuterated isotopomers. Not susceptible to isobaric mass interferences. |
Experimental Workflows and Decision Making
The selection of an appropriate analytical technique is a critical step in the verification process. The following diagrams illustrate a general workflow for isotopic enrichment verification and a decision-making process for technique selection.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the isotopic purity of this compound by separating it from its non-deuterated and partially deuterated isotopologues and measuring their relative abundances.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Create a working standard of 10 µg/mL by diluting the stock solution.
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 100-150
-
-
Data Analysis:
-
Identify the peaks corresponding to Naphthalene (m/z 128) and this compound (m/z 136).
-
Integrate the peak areas of the molecular ions for each isotopologue.
-
Calculate the atom % D using the following formula:
(Assuming negligible contributions from isotopologues other than the primary ones of interest). A more precise calculation would involve summing the contributions of all observed isotopologues.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Objective: To achieve high-specificity and -sensitivity determination of this compound isotopic purity using tandem mass spectrometry.
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a working standard of 1 ng/mL by serial dilution.
-
LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: 137.1 > 119.1 (Quantifier), 137.1 > 92.1 (Qualifier)
-
Naphthalene: 129.1 > 103.1
-
-
-
Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of this compound and any detected non-deuterated Naphthalene.
-
Calculate the isotopic purity based on the relative peak areas, similar to the GC-MS method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To provide a definitive structural confirmation and an accurate measure of isotopic enrichment by directly observing both ¹H and ²H nuclei.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 500 MHz or equivalent, equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound standard in 0.6 mL of a suitable non-deuterated solvent (e.g., chloroform, acetone) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The presence and integration of any residual proton signals will indicate the level of non-deuterated or partially deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a one-dimensional ²H NMR spectrum.
-
The spectrum will show a signal for the deuterium (B1214612) atoms in the this compound molecule.
-
-
Data Analysis:
-
For ¹H NMR, calculate the percentage of non-deuterated sites by comparing the integral of the residual proton signals to the integral of a known internal standard.
-
For ²H NMR, the isotopic enrichment can be determined by comparing the integral of the deuterium signal to that of a known concentration internal standard.
-
The combination of ¹H and ²H NMR data provides a comprehensive assessment of the isotopic purity.
-
Conclusion
The verification of isotopic enrichment in this compound standards is crucial for the accuracy of quantitative studies. GC-MS offers a robust and high-throughput method, while LC-MS/MS provides enhanced specificity, minimizing potential interferences. NMR spectroscopy, although lower in throughput, delivers unparalleled structural confirmation and a highly accurate measure of isotopic purity. The selection of the most appropriate technique should be guided by the specific requirements of the analysis, including the need for accuracy, sensitivity, and the potential for interfering substances. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently verify the isotopic enrichment of their this compound standards, ensuring the reliability and validity of their experimental results.
A Comparative Analysis of EPA Methods TO-15 and TO-13A for Naphthalene Determination in Air Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of airborne naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH) with significant health implications, is paramount. The United States Environmental Protection Agency (EPA) provides two primary methods for such analysis: TO-15 and TO-13A. This guide offers an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Naphthalene's semi-volatile nature places it at the borderline of compounds typically analyzed by methods designed for volatile organic compounds (VOCs) or semi-volatile organic compounds (SVOCs).[1][2] EPA Method TO-15, a whole-air sampling method for VOCs, and EPA Method TO-13A, a sorbent-based method for PAHs, are both frequently employed for naphthalene analysis. However, their fundamental differences in sample collection and preparation can lead to significant variations in reported concentrations.
Method Principles at a Glance
EPA Method TO-15 involves the collection of whole air samples in passivated stainless steel canisters.[2][3] This technique is advantageous for its ease of sample collection and its applicability to a wide range of VOCs.[1]
In contrast, EPA Method TO-13A utilizes a high-volume sampler to draw air through a filter and a sorbent cartridge, typically packed with polyurethane foam (PUF) and XAD-2 resin, to trap PAHs.[2][4] This method is designed to capture compounds present in both the gaseous and particulate phases.
Quantitative Performance Comparison
A key consideration in method selection is the expected quantitative performance. The following table summarizes key performance metrics for naphthalene analysis using both methods. A case study comparing co-located ambient air samples at former manufactured gas plant sites found that EPA Method TO-15 consistently yielded higher naphthalene concentrations than EPA Method TO-13A.[5]
| Performance Metric | EPA Method TO-15 | EPA Method TO-13A |
| Reported Concentration | On average 4.01 times higher than TO-13A for co-located samples[5] | Lower than TO-15 for vapor-phase naphthalene[5] |
| Method Detection Limit (MDL) | Scan Mode: ~0.06 ppbv; SIM Mode: ~35.9 pptv[6] | Dependent on sample volume, typically in the low ng/m³ range[4] |
| Precision | Calibration Precision (%RSD): <30% for relative response factors[1] Replicate Precision: Within 25%[6] | Laboratory Control Sample (%R): 70-130%[5] |
| Accuracy | Audit Accuracy: Within 30%[6] | Laboratory Control Sample (%R): 70-130%[5] |
| Naphthalene Recovery | Acceptable recovery from canisters after 30 days[5] | ~35% with PUF sorbent alone; improved with XAD-2 resin[4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized workflows for each method.
EPA Method TO-15: Naphthalene Analysis Workflow
This method involves the collection of an air sample into a pre-cleaned, evacuated canister, followed by laboratory analysis.
Experimental Protocol for EPA Method TO-15:
-
Canister Preparation: Use pre-cleaned, evacuated, and certified passivated stainless steel canisters (e.g., SUMMA or Silonite® coated).[3]
-
Sample Collection: For time-integrated sampling, a flow controller is attached to the canister to maintain a constant flow rate over the desired period (e.g., 8-24 hours).[3] For grab samples, the canister valve is simply opened to collect an instantaneous sample.
-
Sample Shipping: The collected samples are shipped to the laboratory for analysis.
-
Pre-concentration: A specific volume of the air sample is drawn from the canister through a cryogenic or sorbent trap to concentrate the analytes.[3]
-
Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed analytes are injected into a gas chromatograph (GC).
-
GC/MS Analysis: The compounds are separated by the GC and detected and quantified by a mass spectrometer (MS), often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[3]
-
Data Analysis: The concentration of naphthalene is determined by comparing the sample response to a calibration curve generated from known standards.
EPA Method TO-13A: Naphthalene Analysis Workflow
This method involves active sampling onto a sorbent medium, followed by solvent extraction and analysis.
References
Safety Operating Guide
Proper Disposal of Naphthalene-d8: A Guide for Laboratory Professionals
Naphthalene-d8, a deuterated polycyclic aromatic hydrocarbon, requires careful handling and disposal due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound, minimizing environmental impact and maintaining laboratory safety.
Key Hazard Information
This compound is classified as a flammable solid that is harmful if swallowed and is a suspected carcinogen.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][3][4] Adherence to proper disposal protocols is crucial to mitigate these risks.
Quantitative Data for Handling and Disposal
For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point/Range | 81 - 83 °C / 177.8 - 181.4 °F | [1][5] |
| Flash Point | 78 °C / 172.4 °F | [1] |
| Flammability or Explosive Limits | Lower: 0.9%, Upper: 5.9% | [1] |
| UN Number | UN1334 | [1][3][6] |
| Proper Shipping Name | NAPHTHALENE, CRUDE | [1] |
| Hazard Class | 4.1 | [1] |
| Packing Group | III | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable local, regional, and national regulations.[2][6] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification:
-
This compound waste is classified as hazardous.[5]
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for this compound waste. The container should be in good condition and compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, toxic).
-
Keep the container closed when not in use.[1]
-
-
Storage:
-
Disposal:
-
Decontamination of Empty Containers:
Spill Management
In the event of a spill, the following procedures should be followed:
-
Immediate Actions:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
-
Containment and Cleanup:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]
-
For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid creating dust.[1]
-
For larger spills, prevent the material from entering drains or waterways.[1][2][3] Local authorities should be notified if significant spillages cannot be contained.[1]
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Naphthalene-d8
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling Naphthalene-d8. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and ensuring a secure laboratory environment.
Hazard Summary
This compound is classified as a flammable solid that is harmful if swallowed.[1][2] It is suspected of causing cancer and causes both skin and serious eye irritation.[3] Additionally, it is very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | NIOSH or EN 166.[4][5] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[1][4] | Handle with gloves.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] | Particulates filter conforming to EN 143.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[2][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][4] |
Operational Plan: Handling this compound
Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation
-
Obtain Special Instructions: Before use, obtain and read all safety precautions.[1]
-
Engineering Controls: Ensure adequate ventilation, such as working in a chemical fume hood.[1][6]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][6]
Handling Procedure
-
Grounding: Ground and bond container and receiving equipment to prevent static discharge.[6]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes.[3]
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Prohibitions: Do not eat, drink, or smoke in the handling area.[1]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Conditions: Store locked up and away from heat, sparks, and flame.[1][6] Protect from moisture and store under an inert atmosphere.[1]
-
Incompatibles: Keep away from strong oxidizing agents.
Spill Management
-
Minor Spills:
-
Major Spills:
Disposal Plan
-
Waste Container: Dispose of contents and container in an approved waste disposal plant.[1]
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[7]
-
Contaminated Packaging: Empty containers may retain product residue and can be dangerous. Do not cut, drill, grind, or weld on or near the container.[7]
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures for this compound exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
